GDC-6036-NH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H30ClF4N7O |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
6-[6-chloro-8-fluoro-4-[(2S)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-7-yl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C26H30ClF4N7O/c1-13-9-18(32)34-23(20(13)26(29,30)31)19-17(27)10-16-22(21(19)28)35-25(39-12-15-5-4-7-37(15)3)36-24(16)38-8-6-33-11-14(38)2/h9-10,14-15,33H,4-8,11-12H2,1-3H3,(H2,32,34)/t14-,15-/m0/s1 |
InChI Key |
XPOSONRWHCKUDU-GJZGRUSLSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C |
Canonical SMILES |
CC1CNCCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of GDC-6036 and Divarasib: A Technical Guide for Researchers
An In-depth Examination of a Leading KRAS G12C Inhibitor
In the rapidly evolving landscape of targeted cancer therapies, the inhibition of the KRAS G12C mutation has emerged as a pivotal strategy. This guide provides a comprehensive technical overview of GDC-6036, also known as Divarasib, a highly potent and selective covalent inhibitor of KRAS G12C. It is important to note that GDC-6036 and Divarasib refer to the same investigational drug, with GDC-6036 being its developmental code name.[1][2] This document will use the names interchangeably, reflecting their use in the scientific literature.
Introduction: The Challenge of Targeting KRAS
The KRAS oncogene, a member of the RAS family of small GTPases, is one of the most frequently mutated genes in human cancers.[3][4] These mutations, particularly the G12C substitution, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[3] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[5] The development of covalent inhibitors that specifically target the cysteine residue in the G12C mutant has revolutionized the treatment paradigm for these cancers.[3]
GDC-6036 (Divarasib): Mechanism of Action
GDC-6036 (Divarasib) is an orally bioavailable, covalent inhibitor that selectively and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein.[6][7][8] This covalent modification occurs when the KRAS G12C protein is in its inactive, GDP-bound state. By binding to the switch-II pocket, Divarasib locks the protein in this inactive conformation, thereby preventing the exchange of GDP for GTP and subsequent activation of downstream signaling pathways, most notably the MAPK/ERK pathway.[8][9][10] This inhibition of oncogenic signaling ultimately leads to the suppression of tumor cell growth.[2]
Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by GDC-6036 (Divarasib).
Caption: KRAS signaling pathway and the inhibitory action of GDC-6036 (Divarasib).
Preclinical and Clinical Data Overview
Extensive preclinical and clinical studies have demonstrated the high potency and selectivity of Divarasib.
In Vitro Potency and Selectivity
Preclinical studies have highlighted the superior potency and selectivity of Divarasib compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[5][11] Divarasib has been reported to be 5 to 20 times more potent and up to 50 times more selective in vitro.[11][12]
| Parameter | GDC-6036 (Divarasib) | Reference |
| IC50 | <0.01 µM | [2][7] |
| Selectivity (G12C vs. Wild-Type) | >18,000-fold | [5][13] |
Clinical Efficacy
Phase I clinical trial data (NCT04449874) have shown promising anti-tumor activity for Divarasib across various solid tumors harboring the KRAS G12C mutation.[14][15]
| Tumor Type | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 53.4% | 13.1 months | [11][14][16] |
| Colorectal Cancer (CRC) | 29.1% | 5.6 months | [11][14][16] |
Notably, in combination with the EGFR inhibitor cetuximab, Divarasib demonstrated an even more robust confirmed ORR of 62% in patients with KRAS G12C-mutated colorectal cancer.
Pharmacokinetics
Pharmacokinetic analyses from the phase I trial revealed a mean half-life of approximately 17.6 hours for a 400 mg dose of Divarasib, supporting once-daily oral administration.[17][18]
| Pharmacokinetic Parameter | Value (at 400 mg dose) | Reference |
| Mean Half-life (t1/2) | 17.6 ± 2.7 hours | [17][19] |
| Mean Maximum Concentration (Cmax) | 657 ± 185 ng/mL | [17][18] |
| Mean Area Under the Curve (AUC) | 9130 ± 3160 ng*h/mL | [17][18] |
Experimental Protocols
Target Engagement Assay in Tumor Biopsies
A key aspect of developing covalent inhibitors is confirming target engagement in vivo. An ultra-sensitive immunoaffinity 2D-LC–MS/MS approach has been developed to quantify both free and GDC-6036-bound KRAS G12C in tumor biopsies.[10]
Caption: Workflow for assessing KRAS G12C target engagement by GDC-6036.
This method has demonstrated the ability to detect dose-dependent target engagement in preclinical xenograft models and has the sensitivity required for analyzing small clinical biopsy samples.[10]
In Vivo Antitumor Activity Assessment
The antitumor efficacy of GDC-6036 has been evaluated in various xenograft models. A common protocol involves the following steps:
-
Cell Line Implantation: Implantation of a human cancer cell line with a KRAS G12C mutation (e.g., MIA PaCa-2 pancreatic cancer cells) into immunocompromised mice.
-
Tumor Growth: Allowing tumors to reach a specified volume.
-
Treatment Administration: Oral administration of GDC-6036 at various dose levels or a vehicle control.
-
Tumor Volume Measurement: Regular measurement of tumor volume throughout the study.
-
Pharmacodynamic Analysis: Collection of tumor samples at the end of the study to assess target engagement and downstream pathway modulation.
Studies using this type of model have shown that GDC-6036 induces dose-dependent inhibition of the MAPK pathway, which correlates with its potent antitumor activity.[20]
Structural Insights into Binding
High-resolution crystal structures of KRAS G12C in complex with Divarasib have provided detailed insights into its binding mode.[21] Divarasib occupies the allosteric switch-II pocket, but the conformation of this pocket differs from that observed with other inhibitors like sotorasib and adagrasib.
Key interactions include a hydrogen bond between the quinazoline core of Divarasib and His95, as well as interactions with residues in the switch-II loop such as Tyr64 and Glu62.[21] Molecular dynamics simulations have further elucidated the key interactions with residues like Lys16, Glu62, Asp69, His95, and Tyr96.[22][23]
Caption: Key interactions of GDC-6036 (Divarasib) within the KRAS G12C binding pocket.
Conclusion
GDC-6036 (Divarasib) stands out as a highly potent and selective next-generation KRAS G12C inhibitor. Its distinct binding mode, superior preclinical potency, and promising clinical efficacy and safety profile position it as a significant advancement in the treatment of KRAS G12C-mutated cancers. The ongoing clinical trials will further define its role, both as a monotherapy and in combination with other targeted agents, in the evolving therapeutic armamentarium against these challenging malignancies.
References
- 1. Divarasib | C29H32ClF4N7O2 | CID 146624881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 3. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 6. rrcgvir.com [rrcgvir.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. What is Divarasib used for? [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. esmo.org [esmo.org]
- 17. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
GDC-6036: A Deep Dive into Upstream and Downstream Therapeutic Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GDC-6036 (also known as Divarasib) is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors.[1][3] GDC-6036 irreversibly binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in an inactive, GDP-bound state.[3][4][5] This action prevents downstream signaling through critical pro-survival and proliferative pathways.[3][4][5] Preclinical data have demonstrated that GDC-6036 is 5 to 20 times more potent and up to 50 times more selective in vitro compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[6][7] This guide provides a comprehensive overview of the upstream and downstream effects of GDC-6036 treatment, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical efficacy of GDC-6036.
Table 1: Preclinical Potency of GDC-6036
| Assay Type | Metric | Value | Cell Line(s) / Conditions |
| Biochemical Assay | |||
| KRAS G12C Inhibition | Median IC50 | Sub-nanomolar | Cell-free assays |
| Cellular Assays | |||
| Cell Viability | IC50 | Data not publicly available; expected to be in the low nanomolar range based on potency. | NCI-H358 (NSCLC), MIA PaCa-2 (Pancreatic) |
| Selectivity | Fold Selectivity | >18,000-fold | KRAS G12C vs. non-G12C cell lines[1][2] |
| Downstream Signaling | pERK Inhibition | Dose-dependent | MIA PaCa-2 xenograft model[8][9] |
Table 2: Clinical Efficacy of GDC-6036 (Divarasib) in Phase I/Ib Studies (NCT04449874)
| Indication | Treatment Regimen | Confirmed Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| NSCLC | Monotherapy | 53.4%[10][11] | 13.1 months[10][11] |
| Colorectal Cancer | Monotherapy | 29.1%[10][11] | 5.6 months[10][11] |
| Colorectal Cancer | Combination with Cetuximab | 62%[7][12] | Not yet reported |
Upstream Effects of GDC-6036 Treatment
The primary upstream event leading to KRAS activation is the binding of guanosine triphosphate (GTP), a process facilitated by Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless 1 (SOS1). This activation is typically triggered by upstream Receptor Tyrosine Kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). GTPase Activating Proteins (GAPs) promote the hydrolysis of GTP to GDP, returning KRAS to its inactive state. The G12C mutation impairs this GAP-mediated hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS.
GDC-6036 directly targets the mutant KRAS G12C protein, covalently binding to it and locking it in the inactive GDP-bound state. This prevents the interaction of KRAS G12C with its downstream effectors.
However, the inhibition of KRAS G12C can lead to feedback reactivation of upstream signaling pathways. This can occur through the activation of wild-type RAS isoforms (HRAS and NRAS) driven by RTK signaling.[2][13] This feedback loop is a potential mechanism of resistance to GDC-6036 monotherapy. In colorectal cancer, this feedback is often mediated by EGFR signaling, providing a strong rationale for the combination of GDC-6036 with EGFR inhibitors like cetuximab.[7][12]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. insights.opentrons.com [insights.opentrons.com]
- 5. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. OUH - Protocols [ous-research.no]
- 11. feedback-activation-of-egfr-wild-type-ras-signaling-axis-limits-kras-g12d-inhibitor-efficacy-in-kras-g12d-mutated-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
GDC-6036: A Deep Dive into its Potent and Selective Targeting of KRAS G12C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The KRAS G12C mutation, in which a glycine residue at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and tumor growth. GDC-6036 (also known as divarasib) is a next-generation, orally bioavailable, covalent inhibitor specifically designed to target the KRAS G12C mutant protein. This technical guide provides a comprehensive overview of the selectivity of GDC-6036 for KRAS G12C over wild-type (WT) KRAS, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Analysis of GDC-6036 Selectivity
GDC-6036 has demonstrated remarkable potency and selectivity for KRAS G12C in various preclinical studies. It is reported to be 5 to 20 times more potent and up to 50 times more selective in vitro compared to first-generation inhibitors like sotorasib and adagrasib[1]. The covalent nature of GDC-6036's interaction with the mutant cysteine residue contributes to its high efficacy. The inhibitor irreversibly binds to the switch-II pocket of the inactive, GDP-bound state of KRAS G12C, effectively trapping it in this non-signaling conformation[2][3].
The following tables summarize the quantitative data on the selectivity of GDC-6036.
Table 1: Biochemical Potency and Selectivity of GDC-6036
| Target | Assay Type | IC50 (nM) | Selectivity (WT/G12C) | Reference |
| KRAS G12C | Nucleotide Exchange | 2.4 ± 0.2 | ~121-fold | |
| KRAS WT | Nucleotide Exchange | 291 ± 23 | [4] | |
| KRAS G12C | Not Specified | <10 | >18,000-fold (cellular) | [2][5][6][7] |
Table 2: Cellular Potency of GDC-6036
| Cell Line Type | Metric | Value | Reference |
| KRAS G12C Mutant Cell Lines | Median IC50 | Sub-nanomolar | [5][7] |
| Non-G12C Cell Lines | Selectivity Fold | >18,000 | [5][7] |
Experimental Protocols
The high selectivity of GDC-6036 is determined through a series of rigorous biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Selectivity Assessment: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay
This assay quantitatively measures the ability of an inhibitor to prevent the exchange of GDP for GTP in KRAS, a critical step in its activation.
Objective: To determine the IC50 values of GDC-6036 for both KRAS G12C and wild-type KRAS.
Materials:
-
Recombinant human KRAS G12C and KRAS WT proteins
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
SOS1 (Son of Sevenless 1) protein (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)
-
GDC-6036 in a suitable solvent (e.g., DMSO)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Protein Preparation: Dilute KRAS G12C and KRAS WT proteins to the desired concentration in assay buffer.
-
Compound Preparation: Prepare a serial dilution of GDC-6036 in assay buffer. Include a vehicle control (DMSO).
-
Reaction Mixture: In a 384-well plate, add the KRAS protein (G12C or WT) and the GDC-6036 dilution series. Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiation of Nucleotide Exchange: Add a mixture of BODIPY-FL-GTP and SOS1 to each well to initiate the nucleotide exchange reaction.
-
Signal Detection: Incubate the plate for a specific duration (e.g., 30-60 minutes) at room temperature, protected from light. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The TR-FRET signal is proportional to the amount of GTP-bound KRAS. Plot the signal against the logarithm of the GDC-6036 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Potency and Selectivity: Cell Viability Assay
This assay assesses the effect of GDC-6036 on the proliferation and viability of cancer cell lines harboring the KRAS G12C mutation versus those with wild-type KRAS.
Objective: To determine the IC50 of GDC-6036 in suppressing the growth of KRAS G12C-dependent cancer cells compared to wild-type cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
KRAS wild-type cancer cell line (e.g., A549)
-
Complete cell culture medium
-
GDC-6036 in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well cell culture plates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the KRAS G12C and KRAS WT cell lines into separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of GDC-6036. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: After a short incubation, measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the GDC-6036 concentration. Fit the data to a dose-response curve to calculate the IC50 value for each cell line. The selectivity is determined by the ratio of the IC50 in the wild-type cell line to that in the mutant cell line.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and the experimental approach to determining selectivity, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medically.gene.com [medically.gene.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Potency of GDC-6036: A Comparative In Vitro Analysis Against First-Generation KRAS G12C Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecules targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic avenue for a target long considered "undruggable." Sotorasib and adagrasib were the first to receive regulatory approval, validating this therapeutic strategy. Now, a new wave of KRAS G12C inhibitors is emerging, with GDC-6036 (also known as divarasib) showing promise with enhanced potency and selectivity. This technical guide provides a comprehensive in vitro comparison of GDC-6036 against sotorasib and adagrasib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of In Vitro Potency
The in vitro potency of KRAS G12C inhibitors is a critical determinant of their potential therapeutic efficacy. This is typically assessed through biochemical assays that measure direct inhibition of the KRAS G12C protein and cellular assays that evaluate the inhibitor's effect on cancer cell lines harboring the KRAS G12C mutation. Preclinical studies have consistently demonstrated that GDC-6036 possesses significantly greater potency and selectivity compared to sotorasib and adagrasib.[1] GDC-6036 has been reported to be 5 to 20 times more potent and up to 50 times more selective in vitro than its predecessors.[1]
The following tables summarize the available quantitative data from various preclinical studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Biochemical Assay Potency of KRAS G12C Inhibitors
| Inhibitor | Assay Type | IC50 | Source |
| GDC-6036 (Divarasib) | Biochemical Assay | Sub-nanomolar range | [2] |
| Sotorasib (AMG 510) | Nucleotide Exchange Assay | 8.88 nM | [3] |
| Adagrasib (MRTX849) | Biochemical Binding (Kd) | 9.59 nM | [3] |
Table 2: Cellular Assay Potency of KRAS G12C Inhibitors in KRAS G12C-Mutant Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 | Source |
| GDC-6036 (Divarasib) | Multiple KRAS G12C-positive cell lines | Not specified | Sub-nanomolar median IC50 | [4] |
| Sotorasib (AMG 510) | NCI-H358 | Cell Viability | ~6 nM | [5] |
| MIA PaCa-2 | Cell Viability | ~9 nM | [5] | |
| Adagrasib (MRTX849) | MIA PaCa-2, H1373, H358, H2122, SW1573, H2030, KYSE-410 | Cell Viability (2D) | 10 - 973 nM | [6][7] |
| MIA PaCa-2, H1373, H358, H2122, SW1573, H2030, KYSE-410 | Cell Viability (3D) | 0.2 - 1042 nM | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KRAS G12C inhibitors.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a crucial step for KRAS activation.
-
Principle: The assay often utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA format. Recombinant KRAS G12C protein is incubated with a fluorescently labeled GTP analog. The binding of the fluorescent GTP to KRAS G12C brings a donor and acceptor fluorophore into proximity, generating a signal. Inhibitors that bind to the GDP-bound state of KRAS G12C prevent this exchange, leading to a decrease in the signal.
-
Protocol Outline:
-
Recombinant human KRAS G12C protein is expressed and purified.
-
The protein is pre-loaded with GDP.
-
A serial dilution of the test inhibitor (e.g., GDC-6036) is prepared in an appropriate assay buffer.
-
The inhibitor is incubated with the GDP-loaded KRAS G12C.
-
A guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog are added to initiate the exchange reaction.
-
The reaction is incubated for a defined period at a controlled temperature.
-
The fluorescence signal is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assay: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a KRAS G12C inhibitor on the proliferation and viability of cancer cells harboring the KRAS G12C mutation.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol Outline:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
A serial dilution of the test inhibitor is prepared in culture medium.
-
The cells are treated with the inhibitor or vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period (typically 72 hours) at 37°C in a humidified CO2 incubator.
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated at room temperature to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined by normalizing the data to the vehicle control and fitting to a dose-response curve.
-
Cellular Assay: ERK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of the downstream MAPK signaling pathway by assessing the phosphorylation status of ERK, a key downstream effector of KRAS.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates. A decrease in the p-ERK/total ERK ratio indicates inhibition of the KRAS signaling pathway.
-
Protocol Outline:
-
KRAS G12C mutant cells are seeded in multi-well plates.
-
Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 2-24 hours).
-
Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for p-ERK and total ERK.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
-
Mandatory Visualizations
KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibitors.
Experimental Workflow for In Vitro Evaluation of KRAS G12C Inhibitors
Caption: A typical workflow for the in vitro evaluation of KRAS G12C inhibitors.
Conclusion
The in vitro data strongly suggest that GDC-6036 is a highly potent and selective inhibitor of KRAS G12C, demonstrating a significant improvement over the first-generation inhibitors sotorasib and adagrasib. Its sub-nanomolar potency in both biochemical and cellular assays underscores its potential as a best-in-class therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel KRAS G12C inhibitors, which is crucial for advancing the field of targeted cancer therapy. The enhanced potency of GDC-6036 may translate to improved clinical outcomes, a hypothesis that is currently being investigated in ongoing clinical trials.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
Structural Basis for GDC-6036 Binding to KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of Divarasib (GDC-6036) to the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with the G12C mutation. GDC-6036 is a highly potent and selective, orally bioavailable covalent inhibitor that has demonstrated significant clinical activity against KRAS G12C-positive solid tumors. Understanding the precise mechanism of action at a structural level is paramount for ongoing research and the development of next-generation RAS inhibitors.
Introduction to KRAS G12C and GDC-6036
The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-mTOR cascades, ultimately driving tumor cell proliferation and survival.[2]
GDC-6036 (Divarasib) was specifically designed to target the mutant cysteine residue at position 12. It acts as a covalent inhibitor, forming an irreversible bond with Cys12. This interaction occurs when KRAS G12C is in its inactive, GDP-bound state, trapping the protein in this conformation and preventing downstream oncogenic signaling.[3][4][5] Preclinical studies have highlighted GDC-6036's enhanced potency and selectivity compared to first-generation KRAS G12C inhibitors like sotorasib and adagrasib.[1][5][6]
Structural Basis of GDC-6036 Binding
The binding mode of GDC-6036 to KRAS G12C has been elucidated through X-ray crystallography and supported by molecular dynamics (MD) simulations.[7][8] GDC-6036 targets a previously challenging allosteric pocket known as the Switch-II pocket (SII-P), which is accessible only in the inactive GDP-bound state.[5]
Key Interactions:
-
Covalent Bonding: The primary mechanism of inhibition is the formation of an irreversible covalent bond between the acrylamide warhead of GDC-6036 and the thiol group of the mutant Cys12 residue.[5] This locks the KRAS protein in an inactive state.
-
Non-Covalent Interactions: The stability and high affinity of the binding are further enhanced by a network of non-covalent interactions within the SII-P. MD simulations suggest key interactions with several residues:
-
Hydrogen Bonds: The quinazoline core of GDC-6036 forms a hydrogen bond with the side chain of His95.[7] The carbonyl oxygen of the acrylamide warhead also interacts with the backbone of Lys16.[7]
-
Hydrophobic and van der Waals Interactions: The inhibitor engages in extensive hydrophobic interactions with residues such as Glu62 and Asp69.[7]
-
-
Conformational Uniqueness: The high-resolution crystal structure (PDB ID: 9DMM) of the KRAS G12C-GDC-6036 complex reveals that the Switch-II loop adopts a distinct conformation compared to structures with sotorasib or adagrasib bound.[8] This unique structural arrangement may contribute to its high potency and selectivity.
Quantitative Data on GDC-6036 Activity
The potency, selectivity, and clinical efficacy of GDC-6036 have been quantified through various biochemical, cellular, and clinical studies.
| Parameter | Value | Assay / Cell Line | Notes |
| Median IC50 | Sub-nanomolar range | KRAS G12C-positive cell lines | Demonstrates high potency in cellular models. |
| Selectivity | >18,000-fold | G12C vs. non-G12C cell lines | Highlights exceptional selectivity for the mutant protein. |
| k_inact/K_i | Within 2-fold of ASP2453 and BBO8520 | Biochemical assay | A measure of covalent modification efficiency, indicating rapid and efficient binding.[9] |
| Binding Affinity (K_D) | Weak for WT KRAS-GppNHp (>500 µM) | Surface Plasmon Resonance (SPR) | Confirms selectivity for the GDP-bound state of the mutant protein.[9] |
| Table 1: Biochemical Potency and Selectivity of GDC-6036.[10] |
| Cancer Type | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Clinical Trial |
| Non-Small Cell Lung Cancer (NSCLC) | 53.4% | 13.1 months | Phase 1 (NCT04449874) |
| Colorectal Cancer (CRC) | 29.1% | 5.6 months | Phase 1 (NCT04449874) |
| CRC (in combination with Cetuximab) | 62% | Not Reported | Phase 1b |
| Table 2: Clinical Efficacy of Single-Agent GDC-6036.[1][11][12] |
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz DOT language illustrate the critical pathways and workflows related to GDC-6036's mechanism of action.
References
- 1. esmo.org [esmo.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-6036: A Technical Guide to its Mechanism of Action and Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-6036 (Divarasib) is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors. This document provides an in-depth technical overview of GDC-6036, focusing on its mechanism of action and its profound effects on downstream signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade. It includes a compilation of preclinical and clinical data, detailed experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] For decades, KRAS was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket and the lack of allosteric regulatory sites. The discovery of a switch-II pocket accessible in the inactive, GDP-bound state of the KRAS G12C mutant has enabled the development of covalent inhibitors that specifically target this altered protein.
GDC-6036 (also known as Divarasib) has emerged as a promising next-generation KRAS G12C inhibitor, demonstrating greater potency and selectivity in preclinical models compared to first-generation inhibitors like sotorasib and adagrasib.[3][4][5] This guide will explore the molecular interactions of GDC-6036 with its target and delineate its impact on the downstream signaling networks that drive tumor proliferation and survival.
Mechanism of Action
GDC-6036 is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound form. By trapping KRAS G12C in this inactive conformation, GDC-6036 effectively shuts down its downstream oncogenic signaling.[4]
The primary downstream signaling cascade inhibited by GDC-6036 is the MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway). In its active state, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell proliferation, differentiation, and survival. GDC-6036's inhibition of KRAS G12C leads to a dose-dependent decrease in the phosphorylation of ERK (p-ERK), a key biomarker of pathway inhibition.[6][7]
Quantitative Data
Preclinical Data
GDC-6036 has demonstrated high potency and selectivity in preclinical studies.
| Parameter | Value | Cell Line(s) | Reference |
| Median IC50 | Sub-nanomolar range | Multiple KRAS G12C-positive cell lines | [5] |
| Selectivity | >18,000-fold for G12C vs. non-G12C cell lines | Panel of cancer cell lines | [5] |
| Tumor Growth Inhibition | Complete | Xenograft mouse models | [5] |
| MAPK Pathway Inhibition | Dose-dependent | MIA PaCa-2 pancreatic xenograft model | [6][7] |
Clinical Data (Phase I Study - NCT04449874)
The phase I study of GDC-6036 evaluated its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation.[8][9][10]
Table 2: Efficacy of GDC-6036 Monotherapy
| Indication | Number of Patients | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 60 | 53.4% (95% CI: 39.9 to 66.7) | 13.1 months (95% CI: 8.8 to not estimable) | [8] |
| Colorectal Cancer (CRC) | 55 | 29.1% (95% CI: 17.6 to 42.9) | 5.6 months (95% CI: 4.1 to 8.2) | [8] |
Table 3: Safety Profile of GDC-6036 Monotherapy (All Patients, N=137)
| Adverse Event (AE) Category | Percentage of Patients |
| Any Treatment-Related AE | 93% |
| Grade 3 Treatment-Related AE | 11% |
| Grade 4 Treatment-Related AE | 1% |
| AEs leading to dose reduction | 14% |
| AEs leading to discontinuation | 3% |
| Data from the Phase 1 study of divarasib (GDC-6036).[8] |
The most common treatment-related adverse events were nausea, vomiting, and diarrhea, the majority of which were low-grade.[3]
Experimental Protocols
Western Blot Analysis for p-ERK and Total ERK
This protocol is designed to assess the inhibition of MAPK pathway signaling by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK in cancer cells treated with GDC-6036.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
GDC-6036
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit or Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Stripping buffer
Procedure:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of GDC-6036 or DMSO for the desired time (e.g., 2-24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting for p-ERK:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.[11]
-
-
Stripping and Re-probing for Total ERK:
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation following treatment with GDC-6036.
Materials:
-
KRAS G12C mutant cell line
-
96-well plates
-
Cell culture medium
-
GDC-6036
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GDC-6036 for a specified period (e.g., 72 hours). Include wells with untreated cells and vehicle (DMSO) controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of GDC-6036 relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth).
In Vitro Kinase Assay for MEK/ERK Activity
This assay measures the ability of GDC-6036 to inhibit the kinase activity of the downstream effectors of KRAS G12C.
Materials:
-
Active MEK1 enzyme
-
Inactive ERK2 substrate
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
GDC-6036
-
ADP-Glo™ Kinase Assay kit (Promega) or similar radiometric assay components
-
Luminometer or scintillation counter
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase buffer, active MEK1 enzyme, and varying concentrations of GDC-6036.
-
Substrate Addition: Add the inactive ERK2 substrate to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 40-60 minutes).[14][15]
-
Detection:
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
For Radiometric Assay: Use [γ-³³P]ATP and, after the reaction, spot the mixture onto filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Measure luminescence or radioactivity. The signal will be proportional to the amount of ADP produced (kinase activity). Calculate the IC50 value for GDC-6036.
Conclusion
GDC-6036 is a potent and selective covalent inhibitor of KRAS G12C that demonstrates significant anti-tumor activity by effectively suppressing the MAPK signaling pathway. The preclinical and clinical data summarized in this guide highlight its promising therapeutic potential in KRAS G12C-mutated cancers. The provided experimental protocols offer a framework for researchers to further investigate the cellular and molecular effects of GDC-6036 and similar targeted therapies. As research continues, a deeper understanding of resistance mechanisms and the development of rational combination strategies will be crucial for maximizing the clinical benefit of this new class of anti-cancer agents.
References
- 1. MTT cell viability assay [bio-protocol.org]
- 2. gdc-6036 - My Cancer Genome [mycancergenome.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial: NCT04449874 - My Cancer Genome [mycancergenome.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. promega.com [promega.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
GDC-6036 (Divarasib): A Technical Guide to Preclinical Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of GDC-6036 (divarasib), a highly potent and selective covalent inhibitor of KRAS G12C. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate key preclinical findings.
Introduction
Mutations in the KRAS oncogene are among the most common drivers of human cancers. The G12C mutation, in particular, has been a challenging target for therapeutic intervention. GDC-6036 is a next-generation KRAS G12C inhibitor that has demonstrated significant antitumor activity in preclinical models by irreversibly binding to the mutant cysteine residue, thereby locking the KRAS protein in an inactive, GDP-bound state. This guide summarizes the quantitative data from xenograft studies, details the experimental protocols used, and visualizes the key biological pathways and experimental workflows.
Quantitative Efficacy in Xenograft Models
GDC-6036 has shown significant tumor growth inhibition and, in some cases, complete tumor regression across a panel of KRAS G12C-positive cell line-derived xenograft (CDX) models. The data below summarizes the key findings from these preclinical studies.
| Cell Line | Cancer Type | Mouse Model | Dosage and Administration | Efficacy | Citation(s) |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Athymic Nude Mice | 30 mg/kg, oral, once daily | -48% tumor regression | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Athymic Nude Mice | 30 mg/kg, oral, once daily | -100% tumor regression (complete regression) | [1][2] |
| SW837 | Colorectal Cancer | Not Specified | 60 mg/kg, oral, once daily | 93% tumor growth inhibition | [1] |
| NCI-H2122 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | 60 mg/kg, oral, once daily | 76% tumor growth inhibition | [1][3] |
Experimental Protocols
The following section details the typical methodologies employed in preclinical xenograft studies to evaluate the efficacy of GDC-6036.
Cell Lines and Culture
-
Cell Lines: Human cancer cell lines harboring the KRAS G12C mutation, such as NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic), are commonly used.[1][4]
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Xenograft Model Establishment
-
Animal Models: Immunodeficient mice, such as athymic nude or SCID mice, are typically used to prevent the rejection of human tumor xenografts.[4]
-
Cell Preparation: Cells are harvested during the exponential growth phase and resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor formation.
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.[5]
Treatment and Monitoring
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Width² x Length) / 2.[4]
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[4]
-
Drug Administration: GDC-6036 is typically administered orally once daily at specified doses. The vehicle control group receives the formulation without the active compound.
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression, calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Body weight is also monitored as an indicator of toxicity.
Visualizing Key Processes
GDC-6036 Mechanism of Action: KRAS Signaling Pathway
GDC-6036 functions by inhibiting the KRAS G12C mutant protein, which is a key node in oncogenic signaling. The diagram below illustrates the targeted pathway.
Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for a preclinical xenograft study evaluating the efficacy of GDC-6036.
Conclusion
The preclinical data for GDC-6036 (divarasib) in xenograft models demonstrates its potent and selective antitumor activity against KRAS G12C-mutated cancers. The consistent observation of significant tumor growth inhibition and even complete regression in various models underscores the therapeutic potential of this agent. The detailed experimental protocols provided in this guide offer a framework for the design and execution of further preclinical research in this area. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the compound's mechanism and the methodologies used for its evaluation.
References
- 1. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early-Stage Development of Divarasib (GDC-6036): A Covalent KRAS G12C Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Divarasib (GDC-6036) is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors. This technical guide provides a comprehensive overview of the early-stage discovery and development of Divarasib, detailing its mechanism of action, preclinical and early clinical data, and the experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined binding pockets on its surface. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), presented a unique opportunity for therapeutic intervention. The cysteine residue in the mutant protein provides a handle for covalent inhibitors to bind irreversibly, locking KRAS in its inactive, GDP-bound state. Divarasib (GDC-6036) emerged from extensive research efforts as a next-generation inhibitor with enhanced potency and selectivity for KRAS G12C.[1][2][3]
Mechanism of Action
Divarasib is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein. This covalent modification occurs within the switch-II pocket of the protein, a region critical for its conformational change between the inactive GDP-bound and active GTP-bound states. By locking KRAS G12C in the inactive state, Divarasib prevents the downstream signaling cascades that drive tumor cell proliferation, survival, and growth.[4][5]
Signaling Pathway
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[6] Divarasib's inhibition of KRAS G12C effectively blocks these pro-tumorigenic signals.
Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.
Preclinical Discovery and Characterization
The discovery of Divarasib involved a rigorous preclinical evaluation to establish its potency, selectivity, and anti-tumor activity.
Biochemical and Cellular Potency
Divarasib demonstrated sub-nanomolar potency in biochemical assays and superior potency and selectivity compared to first-generation KRAS G12C inhibitors, sotorasib and adagrasib.[3][7][8]
Table 1: In Vitro Potency and Selectivity of Divarasib
| Parameter | Value | Comparison | Reference(s) |
| Median IC50 | Sub-nanomolar | 5 to 20 times more potent than sotorasib and adagrasib | [7][8] |
| Selectivity | >18,000-fold for G12C vs. non-G12C cell lines | Up to 50 times more selective than sotorasib and adagrasib | [7][8] |
In Vivo Efficacy in Xenograft Models
Divarasib exhibited complete tumor growth inhibition in multiple KRAS G12C-positive cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.[7][9] A mass spectrometry-based assay confirmed dose-dependent target engagement (alkylation of KRAS G12C) in the MIA PaCa-2 pancreatic xenograft model, which correlated with MAPK pathway inhibition and potent anti-tumor activity.[10]
Table 2: Summary of Preclinical In Vivo Studies
| Model Type | Cancer Type | Key Findings | Reference(s) |
| CDX and PDX | Multiple KRAS G12C-positive cancers | Complete tumor growth inhibition | [7][9] |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | Dose-dependent target inhibition and MAPK pathway modulation correlating with anti-tumor potency | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments in the preclinical evaluation of KRAS G12C inhibitors like Divarasib.
Biochemical Assays for KRAS G12C Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target protein.
Methodology:
-
Protein Expression and Purification: Recombinant KRAS G12C protein is expressed and purified.
-
Assay Principle: A common method involves a nucleotide exchange assay, where the inhibitor's ability to block the exchange of fluorescently labeled GDP for GTP, often catalyzed by the guanine nucleotide exchange factor (GEF) SOS1, is measured.
-
Procedure:
-
KRAS G12C protein is incubated with the test compound at various concentrations.
-
SOS1 and a fluorescently labeled GTP analog are added to initiate the exchange reaction.
-
The change in fluorescence polarization or FRET is monitored over time to determine the rate of nucleotide exchange.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Proliferation Assays
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines harboring the KRAS G12C mutation versus wild-type KRAS.
Methodology:
-
Cell Lines: A panel of cancer cell lines with KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: KRAS G12C-positive cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The test compound is administered orally at various doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement and downstream pathway modulation by methods such as Western blotting or mass spectrometry.
Caption: A typical experimental workflow for in vivo xenograft studies.
Early-Stage Clinical Development: The GO42144 (NCT04449874) Study
Divarasib's promising preclinical profile led to its evaluation in a Phase I, multicenter, open-label, dose-escalation and expansion study (GO42144; NCT04449874).[11][12]
Study Design and Objectives
The primary objective of the study was to assess the safety and tolerability of Divarasib and to determine the recommended Phase II dose. Secondary objectives included evaluating its pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[11][12] The study enrolled patients with advanced or metastatic solid tumors harboring a KRAS G12C mutation who had progressed on prior therapies.[11]
Caption: A simplified workflow of the Phase I GO42144 clinical trial.
Clinical Efficacy
Early results from the GO42144 study demonstrated significant anti-tumor activity of Divarasib across various KRAS G12C-positive solid tumors.
Table 3: Phase I Clinical Trial Efficacy Data for Divarasib (Monotherapy)
| Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | 53.4% | 13.1 months | [7] |
| Colorectal Cancer (CRC) | 29.1% | 5.6 months | [7] |
| Other Solid Tumors | Responses observed | Not reported | [13] |
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to KRAS G12C inhibitors, including Divarasib, is a clinical challenge. Serial assessment of circulating tumor DNA (ctDNA) in patients treated with Divarasib has identified genomic alterations that may confer resistance. These include the emergence of secondary KRAS mutations and alterations in genes involved in the RTK-RAS and parallel signaling pathways.[11][13]
Conclusion
The early-stage discovery and development of Divarasib (GDC-6036) have established it as a highly potent and selective covalent inhibitor of KRAS G12C with a manageable safety profile and promising anti-tumor activity in preclinical models and early-phase clinical trials.[7][8] Its superior preclinical profile compared to first-generation inhibitors translates into encouraging clinical efficacy, particularly in NSCLC.[7] Ongoing and future studies will further define the role of Divarasib, both as a monotherapy and in combination with other agents, in the treatment of KRAS G12C-mutated cancers. The detailed understanding of its mechanism of action and the proactive investigation of resistance mechanisms will be pivotal in optimizing its clinical application and improving patient outcomes.
References
- 1. ClinTrial Refer [web.clintrialreferapp.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
- 5. divarasib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. roche.com [roche.com]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esmo.org [esmo.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. forpatients.roche.com [forpatients.roche.com]
- 12. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Divarasib in Patients With Advanced Solid Tumors and a KRAS G12C Mutation - The ASCO Post [ascopost.com]
Methodological & Application
GDC-6036 (Divarasib) In Vitro Cell Viability Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-6036, also known as Divarasib, is a highly potent and selective covalent inhibitor of the KRAS G12C mutation, a common oncogenic driver in various cancers.[1][2][3] This document provides detailed application notes and a comprehensive protocol for assessing the in vitro cell viability of cancer cell lines treated with GDC-6036. The provided methodologies are essential for researchers engaged in the preclinical evaluation of this and similar targeted therapies.
GDC-6036 irreversibly binds to the mutant cysteine residue in KRAS G12C, locking the protein in an inactive, GDP-bound state.[4] This action effectively inhibits downstream signaling through pathways critical for tumor cell proliferation and survival, primarily the MAPK and PI3K/AKT pathways. Preclinical studies have demonstrated that GDC-6036 exhibits a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and is over 18,000-fold more selective for KRAS G12C mutant cell lines compared to those with wild-type KRAS.[1][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for use with Graphviz.
KRAS G12C Signaling Pathway and Inhibition by GDC-6036
Caption: KRAS G12C signaling and GDC-6036 inhibition.
Experimental Workflow for Cell Viability Assay
Caption: GDC-6036 in vitro cell viability workflow.
Data Presentation: In Vitro Potency of GDC-6036
GDC-6036 has demonstrated superior potency and selectivity in preclinical studies when compared to other KRAS G12C inhibitors like sotorasib and adagrasib.[1] It is reported to be 5 to 20 times more potent and up to 50 times more selective in vitro.[6]
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| GDC-6036 (Divarasib) | Multiple KRAS G12C+ lines | Not Specified | Sub-nanomolar (median) | [1] |
| Sotorasib | Not Specified | Not Specified | Not Specified | [1] |
| Adagrasib | Not Specified | Not Specified | Not Specified | [1] |
Note: Specific IC50 values for a broad panel of cell lines are not publicly available in a consolidated table. The data indicates a median IC50 in the sub-nanomolar range across multiple KRAS G12C positive cell lines.
Experimental Protocols
The following is a detailed protocol for determining the in vitro cell viability of KRAS G12C mutant cancer cell lines upon treatment with GDC-6036 using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials and Reagents
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
GDC-6036 (Divarasib)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates
-
Luminometer
Protocol
-
Cell Culture and Seeding: 1.1. Culture KRAS G12C mutant cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. 1.2. Harvest cells using Trypsin-EDTA and perform a cell count. 1.3. Seed the cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in a volume of 90 µL of culture medium. 1.4. Incubate the plates for 24 hours to allow cells to attach and resume growth.
-
Compound Preparation and Treatment: 2.1. Prepare a stock solution of GDC-6036 in DMSO (e.g., 10 mM). 2.2. Perform serial dilutions of the GDC-6036 stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 µM). 2.3. Add 10 µL of the diluted GDC-6036 solutions to the respective wells. Include wells with vehicle control (DMSO-containing medium) and wells with medium only (for background measurement). 2.4. Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement (CellTiter-Glo® Assay): 3.1. Equilibrate the 96-well plates and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. 3.2. Add 100 µL of CellTiter-Glo® reagent to each well. 3.3. Place the plates on an orbital shaker for 2 minutes to induce cell lysis. 3.4. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal. 3.5. Measure the luminescence of each well using a luminometer.
-
Data Analysis: 4.1. Subtract the average background luminescence (from wells with medium only) from all other readings. 4.2. Normalize the data to the vehicle-treated control wells (representing 100% viability). 4.3. Plot the normalized cell viability against the logarithm of the GDC-6036 concentration. 4.4. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
This detailed protocol provides a robust framework for assessing the in vitro efficacy of GDC-6036 and can be adapted for other cell viability assays and targeted inhibitors. Careful execution of these steps will ensure the generation of reliable and reproducible data for preclinical drug development.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDC-6036 for KRAS G12C-Mutated Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. roche.com [roche.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
Application Notes and Protocols for GDC-6036-NH Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of GDC-6036-NH using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a precursor to Divarasib (GDC-6036), a potent and selective inhibitor of KRAS G12C. Accurate preparation of a this compound stock solution is the first critical step for in vitro and in vivo studies investigating its biological activity. This document outlines the necessary materials, calculations, and procedures for preparing a concentrated stock solution in DMSO.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The table below summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 568.03 g/mol | N/A |
| Solubility in DMSO | 250 mg/mL | [1] |
| Recommended Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Note: The use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly impact the solubility of the product[1].
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Calculations
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated.
Molarity (M) = Moles of Solute / Liters of Solution
Moles = Mass (g) / Molecular Weight ( g/mol )
Step 1: Determine the required mass of this compound for a desired volume of stock solution (e.g., 1 mL).
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 568.03 g/mol
Mass (g) = C (mol/L) * V (L) * MW ( g/mol ) Mass (g) = 0.01 mol/L * 0.001 L * 568.03 g/mol Mass (g) = 0.0056803 g Mass (mg) = 5.68 mg
Step 2: Determine the volume of DMSO required.
To prepare a 10 mM stock solution, you will dissolve 5.68 mg of this compound in 1 mL of DMSO.
Step-by-Step Procedure
-
Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and the workspace is clean.
-
Weighing this compound: Carefully weigh out 5.68 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution[1]. Visually inspect the solution to ensure it is clear and free of particulates.
-
Labeling and Storage: Clearly label the tube with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1].
Visualized Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Simplified KRAS Signaling Pathway
This compound is a precursor to a KRAS G12C inhibitor. The following diagram provides a simplified overview of the KRAS signaling pathway, which is the target of this class of inhibitors.
Caption: Simplified KRAS Signaling Pathway and Inhibition.
References
GDC-6036 (Divarasib) Application Notes for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GDC-6036 (Divarasib), a highly potent and selective covalent inhibitor of KRAS G12C, in cancer cell line research. This document includes recommended concentrations, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
GDC-6036, also known as Divarasib, is an orally bioavailable small molecule inhibitor that specifically targets the KRAS G12C mutation. This mutation is a significant oncogenic driver in a variety of cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). GDC-6036 functions by irreversibly binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive, GDP-bound state. This action effectively blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival. Preclinical studies have consistently demonstrated the high potency and selectivity of GDC-6036 for KRAS G12C mutant cancer cells.[1][2]
Quantitative Data Summary: In Vitro Potency of GDC-6036
The following table summarizes the reported in vitro potency of GDC-6036 against cancer cell lines harboring the KRAS G12C mutation. It is recommended to perform a dose-response study for each new cell line to determine the optimal concentration empirically.
| Assay Type | Metric | Concentration | Cell Line(s) / Conditions |
| Biochemical Inhibition | IC50 | <0.01 µM | K-Ras(G12C) |
| Cellular Activity | Median IC50 | Sub-nanomolar range | KRAS G12C-positive cell lines |
| Cellular Activity | EC50 | 2 nM | HCC1171 (K-Ras G12C-alkylation)[3] |
Note: The potency of GDC-6036 can vary between different KRAS G12C mutant cell lines. For comparison, the IC50 values for the KRAS G12C inhibitor adagrasib have been reported as 5 nM for MIA PaCa-2, 10 nM for NCI-H358, 20 nM for SW837, and 150 nM for NCI-H2122.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating GDC-6036 in cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of GDC-6036 in cancer cell lines.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with GDC-6036.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
GDC-6036 (stock solution in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-8,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
GDC-6036 Treatment:
-
Prepare serial dilutions of GDC-6036 in complete culture medium from a concentrated stock solution. A recommended starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest GDC-6036 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC-6036 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the GDC-6036 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of KRAS Downstream Signaling
This protocol is used to assess the effect of GDC-6036 on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways, such as ERK and AKT.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
GDC-6036 (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GDC-6036 (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
GDC-6036 (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with GDC-6036 at various concentrations for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
Compare the percentage of apoptotic cells in the GDC-6036-treated samples to the vehicle control.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, treatment duration, and reagent concentrations for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific assay kits.
References
Application Notes and Protocols for In Vivo Administration of Divarasib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (formerly GDC-6036) is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation.[1] This mutation is a key oncogenic driver in several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1] Divarasib operates by irreversibly binding to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] This action effectively halts the downstream signaling cascade, primarily through the MAPK/ERK pathway, which is crucial for tumor cell proliferation and survival.[2] Preclinical studies in various mouse models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), have demonstrated significant anti-tumor activity.[3][4]
These application notes provide a comprehensive overview of the in vivo dosing and administration of Divarasib in mouse models based on available preclinical data. The included protocols and data are intended to guide researchers in designing and executing their own in vivo studies.
Mechanism of Action: KRAS G12C Inhibition
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active, signal-transducing form of KRAS. Divarasib selectively targets the cysteine residue of the G12C mutant, forming a covalent bond that prevents the protein from participating in downstream signaling.
Caption: Divarasib covalently inhibits the active KRAS G12C mutant, blocking downstream MAPK signaling.
Data Presentation
Table 1: In Vivo Dosing Regimen for Divarasib in a Mouse Xenograft Model
| Animal Model | Tumor Type | Cell Line | Dosing | Administration Route | Vehicle | Duration | Reference |
| Female C.B-17 SCID Mice | Non-Small Cell Lung Cancer (NSCLC) | NCI-H2030.X1.1 | 10, 25, or 100 mg/kg, once daily (QD) | Oral Gavage (p.o.) | 0.5% methylcellulose | 7 days | [1] |
Table 2: Preclinical Efficacy of Divarasib in Mouse Models
| Model Type | Cancer Type | Efficacy Summary | Notes | Reference |
| Xenograft | Multiple KRAS G12C-positive cell lines | Complete tumor growth inhibition | Specific quantitative data on tumor volume over time is not publicly detailed. | [3][4] |
| Xenograft | Pancreatic Cancer (MIA PaCa-2) | High antitumor potency | Correlated with dose-dependent target inhibition and MAPK pathway inhibition. | [5] |
Note: Detailed quantitative data from preclinical tumor growth inhibition studies (e.g., tumor volume curves) are not consistently available in the public domain. The efficacy is generally described qualitatively as "complete" or "high."
Table 3: Pharmacokinetic Parameters of Divarasib (Clinical Data)
| Parameter | Value | Patient Population | Dose | Notes | Reference |
| Mean Half-life (t½) | ~13-17 hours | Solid Tumors | 50-400 mg (single dose) | Compatible with once-daily dosing. | [6] |
| Mean Half-life (t½) | 17.6 (± 2.7) hours | Solid Tumors | 400 mg (single dose) | From a Phase I trial. | [2] |
| Mean Cmax (steady state) | 657 (± 185) ng/mL | Solid Tumors | 400 mg QD | From a Phase I trial. | [2] |
| Mean AUC0-24h (steady state) | 9130 (± 3160) ng*h/mL | Solid Tumors | 400 mg QD | From a Phase I trial. | [2] |
Experimental Protocols
Protocol 1: Preparation of Divarasib Formulation for Oral Gavage
This protocol details the preparation of Divarasib for oral administration to mice. Two common vehicle formulations are described.
Materials:
-
Divarasib (GDC-6036) powder
-
Vehicle 1: Methylcellulose (e.g., 400 cP) and sterile water.
-
Vehicle 2: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and saline (0.9% NaCl).
-
Sterile tubes
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure (Vehicle 1: 0.5% Methylcellulose):
-
Calculate the required amount of Divarasib and vehicle for the number of animals and desired dose concentration.
-
To prepare 10 mL of 0.5% methylcellulose, weigh 50 mg of methylcellulose.
-
Heat approximately one-third of the final volume of sterile water (e.g., 3 mL for a 10 mL final volume) to 60-80°C.
-
Add the methylcellulose powder to the heated water while stirring to create a suspension.
-
Add the remaining volume of cold (4°C) sterile water and continue to stir in a cold environment (e.g., on ice or in a cold room) until the solution becomes clear.
-
Once the vehicle is prepared, weigh the appropriate amount of Divarasib powder.
-
Add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle while vortexing or stirring to achieve a uniform suspension.
Procedure (Vehicle 2: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
For a 1 mL final volume, combine the components in the following order:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Weigh the required amount of Divarasib powder.
-
First, dissolve the Divarasib powder in the DMSO portion.
-
Sequentially add the PEG300, Tween-80, and saline, mixing thoroughly after each addition to ensure a clear solution or uniform suspension.
Protocol 2: In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
This protocol outlines a general workflow for assessing the efficacy of Divarasib in an NSCLC CDX model.
Caption: Workflow for a Divarasib in vivo efficacy study in a xenograft mouse model.
Materials:
-
KRAS G12C-positive cancer cell line (e.g., NCI-H2030.X1.1)
-
6-8 week old immunodeficient mice (e.g., C.B-17 SCID)
-
Matrigel or similar basement membrane matrix
-
Sterile PBS and cell culture medium
-
Surgical tools, calipers, animal scale
-
Divarasib formulation and vehicle control
Procedure:
-
Cell Culture: Culture KRAS G12C-positive cells under standard conditions.
-
Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS or serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 times per week once they become palpable.
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal health and body weight concurrently.
-
-
Randomization and Treatment:
-
Once tumors reach an average size of 100-200 mm³, randomize animals into treatment and control groups.
-
Administer Divarasib (e.g., 10, 25, or 100 mg/kg) or vehicle control daily via oral gavage.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Significant weight loss (>15-20%) or other signs of toxicity may require dose reduction or cessation of treatment.
-
-
Endpoint: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-ERK levels) to confirm target engagement.
Conclusion
Divarasib has demonstrated compelling preclinical efficacy, achieving complete tumor growth inhibition in multiple KRAS G12C-positive xenograft models.[3][4] The provided protocols for formulation and in vivo administration serve as a foundational guide for researchers investigating this promising targeted therapy. While specific quantitative efficacy and pharmacokinetic data in mice are limited in public literature, the available information strongly supports its potent anti-tumor activity. Further studies, particularly in PDX models of various cancer types, will continue to elucidate the full potential of Divarasib in treating KRAS G12C-mutated cancers.
References
GDC-6036 (Divarasib): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-6036, also known as Divarasib, is a highly potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3][4] GDC-6036 irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[5][6] This action effectively blocks downstream oncogenic signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR, thereby inhibiting tumor cell proliferation and survival.[4] Preclinical studies have demonstrated that GDC-6036 exhibits significantly greater potency and selectivity compared to first-generation KRAS G12C inhibitors.[7][8]
These application notes provide a summary of GDC-6036 sensitive cell lines and detailed protocols for key in vitro assays to evaluate the cellular effects of GDC-6036.
Data Presentation: Cell Lines Sensitive to GDC-6036
GDC-6036 has demonstrated potent anti-proliferative activity in a range of cancer cell lines harboring the KRAS G12C mutation. The following table summarizes the reported sensitivity of various cell lines to GDC-6036 treatment.
| Cell Line | Cancer Type | Reported IC50 / Potency | Reference(s) |
| General | KRAS G12C Mutant Cell Lines | Median IC50 in the sub-nanomolar range.[1][9] | [1][9] |
| HCC1171 | Non-Small Cell Lung Cancer | EC50 of 2 nM (for K-Ras G12C-alkylation).[5] | [5] |
| NCI-H2030 | Non-Small Cell Lung Cancer | Dose-dependent target engagement observed with over 90% engagement at 100 mg/kg in a xenograft model.[5] | [5] |
| MIA PaCa-2 | Pancreatic Cancer | High antitumor potency in a xenograft model.[10] | [10] |
| NCI-H2122 | Non-Small Cell Lung Cancer | Used in combination studies showing sensitivity to KRAS G12C inhibition.[11] | [11] |
| NCI-H358 | Non-Small Cell Lung Cancer | Used in xenograft models to evaluate efficacy of KRAS G12C inhibitors.[11] | [11] |
| SW837 | Colorectal Cancer | Sensitive to KRAS G12C inhibition in combination studies.[11] | [11] |
Signaling Pathway
GDC-6036 inhibits the constitutively active KRAS G12C mutant protein, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Experimental Workflow
A general workflow for evaluating the in vitro efficacy of GDC-6036 is outlined below.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of GDC-6036 that inhibits cell viability by 50% (IC50).
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H2030, MIA PaCa-2)
-
Complete cell culture medium
-
GDC-6036 (Divarasib)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of GDC-6036 in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GDC-6036. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the GDC-6036 concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in cells treated with GDC-6036.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
GDC-6036
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with GDC-6036 at a relevant concentration (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of GDC-6036 on cell cycle progression.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
GDC-6036
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with GDC-6036 at various concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Cell Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
GDC-6036 is a potent and selective inhibitor of the KRAS G12C oncoprotein. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of GDC-6036 on sensitive cancer cell lines. These assays are crucial for understanding the mechanism of action and determining the therapeutic potential of this promising targeted therapy.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. medically.gene.com [medically.gene.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 7. esmo.org [esmo.org]
- 8. esmo.org [esmo.org]
- 9. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 10. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing GDC-6036 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-6036 (also known as Divarasib) is a highly potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers.[1][2] This document provides detailed application notes and protocols for assessing the target engagement of GDC-6036 in a cellular context. Accurate determination of target engagement is crucial for understanding the mechanism of action, confirming cellular potency, and guiding dose selection in preclinical and clinical development.[3] GDC-6036 irreversibly binds to the switch II pocket of KRAS G12C in its inactive, GDP-bound state, thereby preventing GTP binding and subsequent activation of downstream oncogenic signaling.[3]
KRAS G12C Signaling Pathway
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. GDC-6036 locks KRAS G12C in the inactive state, effectively shutting down these downstream signals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of GDC-6036 activity and target engagement.
Table 1: In Vitro Potency and Selectivity of GDC-6036
| Parameter | Value | Cell Line/Condition | Reference |
| Median IC50 | Sub-nanomolar | KRAS G12C mutant cell lines | [1] |
| IC50 vs. KRAS G12C | 2.4 ± 0.2 nM | Biochemical nucleotide exchange assay | [4] |
| Selectivity | >18,000-fold | G12C vs. non-G12C cell lines | [1] |
| Relative Potency | 5 to 20 times more potent than sotorasib and adagrasib | In vitro studies | [3] |
| Relative Selectivity | Up to 50 times more selective than sotorasib and adagrasib | In vitro studies | [3] |
Table 2: Target Engagement Assay Parameters
| Assay | Parameter | Value | System | Reference |
| Immunoaffinity 2D-LC-MS/MS | Sensitivity | 0.08 fmol/µg of total protein | Human tumor samples | [3] |
| Cellular Thermal Shift Assay (CETSA) | Expected Outcome | Increased thermal stability (ΔTm > 0) | KRAS G12C expressing cells | [5] |
| Fluorescence Polarization | Expected Outcome | High affinity binding (low nM Kd) | Recombinant KRAS G12C protein | [4] |
Experimental Protocols
Immunoaffinity-Based 2D-LC-MS/MS for Quantifying Target Occupancy
This highly sensitive method allows for the direct quantification of both free and GDC-6036-bound KRAS G12C protein in cell lysates or tumor biopsies.[3]
Methodology:
-
Sample Preparation:
-
Harvest cells treated with GDC-6036 or vehicle control. For tissues, homogenize the biopsy samples.
-
Lyse cells or homogenized tissue in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
Immunoaffinity Enrichment:
-
Incubate the protein lysate with a commercially available anti-RAS antibody conjugated to magnetic or agarose beads. This step specifically captures both free and GDC-6036-bound KRAS G12C.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate at 37°C overnight to digest the captured proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer (2D-LC-MS/MS).
-
Develop a targeted MS method to specifically detect and quantify the unique peptides corresponding to both the unmodified (free) KRAS G12C and the GDC-6036-adducted KRAS G12C.
-
-
Data Analysis:
-
Calculate the peak areas for the free and GDC-6036-bound KRAS G12C peptides.
-
Determine the percentage of target engagement using the following formula: % Target Engagement = [Peak Area of Bound Peptide / (Peak Area of Bound Peptide + Peak Area of Free Peptide)] x 100
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stability of a protein in its native cellular environment. The binding of a ligand, such as GDC-6036, to its target protein, KRAS G12C, typically increases the protein's resistance to heat-induced denaturation.[5]
Methodology:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) and grow to 70-80% confluency.
-
Treat the cells with various concentrations of GDC-6036 or a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
-
Lysis and Separation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured and aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS G12C in each sample by Western blotting using a specific anti-KRAS antibody or by ELISA.
-
Plot the percentage of soluble KRAS G12C as a function of temperature for both GDC-6036-treated and vehicle-treated samples.
-
Determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) between the treated and control samples indicates the degree of target stabilization by GDC-6036.
-
Immunoprecipitation followed by Western Blotting (IP-Western)
IP-Western can be used to assess the downstream effects of GDC-6036 on KRAS G12C signaling. By immunoprecipitating key downstream effectors like RAF, one can probe for changes in protein-protein interactions following GDC-6036 treatment.
Methodology:
-
Cell Lysis and Protein Quantification:
-
Treat KRAS G12C mutant cells with GDC-6036 or vehicle control.
-
Lyse the cells in a non-denaturing IP lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate a defined amount of protein lysate with an antibody against a downstream effector (e.g., anti-RAF1).
-
Add Protein A/G agarose or magnetic beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-KRAS antibody to detect the amount of KRAS G12C co-immunoprecipitated with the downstream effector. A decrease in co-IP'd KRAS G12C in GDC-6036-treated samples would indicate disruption of the signaling complex.
-
As a control, probe a separate blot of the input lysates to ensure equal KRAS G12C expression across samples.
-
Fluorescence Polarization (FP) Assay
FP is a powerful in vitro technique to quantify the binding affinity between GDC-6036 and recombinant KRAS G12C protein. The principle relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Methodology:
-
Reagents:
-
Recombinant purified KRAS G12C protein.
-
A fluorescently labeled small molecule probe that binds to the same pocket as GDC-6036.
-
GDC-6036 in a dilution series.
-
-
Assay Procedure:
-
In a microplate, combine the recombinant KRAS G12C protein and the fluorescent probe at fixed concentrations.
-
Add increasing concentrations of GDC-6036 to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
As GDC-6036 displaces the fluorescent probe from KRAS G12C, the polarization value will decrease.
-
Plot the change in fluorescence polarization against the concentration of GDC-6036.
-
Fit the data to a suitable binding model to determine the inhibition constant (Ki) or IC50 value, which reflects the binding affinity of GDC-6036 to KRAS G12C.
-
Conclusion
The protocols outlined in this document provide a comprehensive toolkit for researchers to effectively assess the target engagement of GDC-6036 in various experimental settings. The choice of assay will depend on the specific research question, available resources, and the desired level of quantitation. The immunoaffinity 2D-LC-MS/MS method offers the most sensitive and direct measure of target occupancy in complex biological samples, while CETSA provides a robust method to confirm intracellular target binding. IP-Western is valuable for elucidating the downstream consequences of target engagement, and fluorescence polarization is ideal for precise in vitro affinity determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GDC-6036 in Combination with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical rationale, as well as detailed protocols for utilizing the selective KRAS G12C inhibitor, GDC-6036 (Divarasib), in combination with other anti-cancer agents. This document is intended to guide researchers in designing and executing experiments to explore the synergistic potential of GDC-6036 in various cancer models.
Introduction
GDC-6036 is a highly potent and selective oral inhibitor of the KRAS G12C mutation, which is a key driver in a subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors.[1][2] GDC-6036 works by covalently binding to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein, locking it in an inactive GDP-bound state.[3][4] This action inhibits downstream oncogenic signaling through pathways such as the MAPK and PI3K-AKT cascades. Preclinical studies have demonstrated that GDC-6036 is 5 to 20 times more potent and up to 50 times more selective for the KRAS G12C mutant in vitro compared to first-generation inhibitors like sotorasib and adagrasib.[2][5]
While GDC-6036 has shown promising single-agent activity, intrinsic and acquired resistance mechanisms can limit its long-term efficacy.[6] A key mechanism of resistance, particularly in colorectal cancer, is the feedback reactivation of the MAPK pathway, often mediated by the epidermal growth factor receptor (EGFR).[3][7][8] This has provided a strong rationale for combining GDC-6036 with other targeted therapies to overcome these resistance pathways and enhance its anti-tumor activity.
Combination Strategies and Scientific Rationale
GDC-6036 and EGFR Inhibitors (e.g., Cetuximab)
In KRAS G12C-mutated colorectal cancer, inhibition of KRAS G12C can lead to a compensatory upregulation of EGFR signaling, which in turn reactivates the MAPK pathway, thereby circumventing the therapeutic blockade.[7][8][9] Preclinical models have shown that combining a KRAS G12C inhibitor with an EGFR inhibitor, such as the monoclonal antibody cetuximab, can prevent this feedback loop and lead to a more profound and durable anti-tumor response.[6][7]
GDC-6036 and SHP2 Inhibitors (e.g., Migoprotafib/GDC-1971)
SHP2 is a protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It functions upstream of RAS, facilitating the exchange of GDP for GTP to activate RAS. Preclinical studies have indicated that inhibiting SHP2 can enhance the anti-tumor activity of KRAS G12C inhibitors by increasing the proportion of KRAS G12C in the inactive, GDP-bound state, making it more susceptible to covalent inhibition by GDC-6036.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of GDC-6036 as a single agent and in combination therapies.
Table 1: Preclinical Potency and Selectivity of GDC-6036
| Parameter | Value | Comparison | Reference |
| Potency (in vitro) | 5-20x higher | vs. Sotorasib & Adagrasib | [2][5] |
| Selectivity (in vitro) | up to 50x higher | vs. Sotorasib & Adagrasib | [2][5] |
| IC50 (KRAS G12C cell lines) | Sub-nanomolar range | - | [10] |
| Selectivity (Mutant vs. Wild-Type) | >18,000-fold | - | [10] |
Table 2: Clinical Efficacy of GDC-6036 Monotherapy
| Tumor Type | N | Confirmed Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NSCLC | 60 | 53.4% | 13.1 months | [12] |
| Colorectal Cancer | 55 | 29.1% | 5.6 months | [12] |
Table 3: Clinical Efficacy of GDC-6036 Combination Therapies
| Combination | Tumor Type | N | Confirmed Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| GDC-6036 + Cetuximab | Colorectal Cancer | 29 | 62% | Not Reported | [13] |
| GDC-6036 + Migoprotafib | NSCLC (KRAS G12Ci-naive) | 48 | 43.8% | 15.2 months | [14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12C signaling pathway and points of intervention.
Caption: Preclinical experimental workflow for GDC-6036 combination studies.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-6036 alone and in combination with another agent on the proliferation of KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
GDC-6036 (Divarasib)
-
Combination agent (e.g., Cetuximab, Migoprotafib)
-
96-well clear-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving compounds)
-
Multichannel pipette
-
Plate reader (for absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of GDC-6036 in DMSO.
-
Prepare a stock solution of the combination agent as per the manufacturer's instructions.
-
Perform serial dilutions of GDC-6036 and the combination agent in complete growth medium to achieve the desired final concentrations. For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Remove the medium from the 96-well plate and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, synergy can be calculated using the Bliss independence or Chou-Talalay method.
-
Western Blot for Phospho-ERK Inhibition
Objective: To assess the effect of GDC-6036, alone or in combination, on the phosphorylation of downstream effectors of the KRAS pathway, such as ERK.
Materials:
-
KRAS G12C mutant cell lines
-
6-well cell culture plates
-
GDC-6036 and combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with GDC-6036 and/or the combination agent at various concentrations and time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control (GAPDH).
-
Compare the levels of p-ERK across different treatment conditions.
-
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of GDC-6036 in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
GDC-6036 formulation for oral gavage
-
Combination agent formulation (e.g., cetuximab for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, GDC-6036 alone, combination agent alone, GDC-6036 + combination agent).
-
-
Drug Administration:
-
Administer GDC-6036 daily via oral gavage at the desired dose.
-
Administer the combination agent according to its specific protocol (e.g., cetuximab at 10 mg/kg intraperitoneally twice a week).
-
Treat the animals for a predefined period (e.g., 21-28 days).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for p-ERK).
-
-
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the treatment groups.
-
Conclusion
GDC-6036 is a promising KRAS G12C inhibitor with significant potential for use in combination therapies. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of GDC-6036 with other anti-cancer agents in relevant preclinical models. A thorough understanding of the underlying resistance mechanisms and the ability to quantitatively assess the efficacy of combination strategies will be crucial for the successful clinical development of GDC-6036-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. dialogorochecac.com [dialogorochecac.com]
- 4. Establishment of Patient-Derived Organoids from Colorectal Cancer Resection Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oricellbio.com [oricellbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Murine KRAS(G12C) Lung Tumor Cell Line (mKRC.2) | Applied Biological Materials Inc. [abmgood.com]
- 9. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [experiments.springernature.com]
- 10. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 12. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. air.unimi.it [air.unimi.it]
- 14. JNCCN 360 - Non–Small Cell Lung Cancer - AACR 2025: Divarasib Plus Migoprotafib Combination Treatment KRAS G12C-Positive NSCLC [jnccn360.org]
GDC-6036-NH: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-6036-NH serves as a crucial precursor in the synthesis of GDC-6036 (also known as Divarasib), a highly potent and selective covalent inhibitor of the KRAS G12C mutation. The KRAS G12C mutation is a key oncogenic driver in various solid tumors. GDC-6036 irreversibly binds to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival. These application notes provide essential information on the handling, storage, and safety precautions for this compound and its active counterpart, GDC-6036. Furthermore, detailed protocols for key in vitro and in vivo experimental assays are outlined to facilitate preclinical research and development of this targeted cancer therapeutic.
Safety Data Sheet and Handling Precautions
1.1 Hazard Identification
The toxicological properties of this compound have not been fully investigated. Based on the data for GDC-6036, it should be considered a potentially hazardous substance. In a phase 1 clinical study of Divarasib, treatment-related adverse events were reported in 93% of patients, with 11% experiencing grade 3 events and 1% a grade 4 event[1].
1.2 Handling and Personal Protective Equipment (PPE)
Standard laboratory procedures for handling potent compounds should be strictly followed.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: Wear a lab coat. Ensure no skin is exposed.
-
1.3 Storage and Disposal
Proper storage is critical to maintain the integrity of the compound.
-
Storage: Store this compound as a solid at -20°C for long-term storage.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Physicochemical and In Vitro Data
The following tables summarize the key physicochemical and in vitro properties of GDC-6036 (Divarasib).
Table 1: Physicochemical Properties of GDC-6036 (Divarasib)
| Property | Value |
| Molecular Formula | C₂₉H₃₂ClF₄N₇O₂ |
| Molecular Weight | 622.1 g/mol |
| Appearance | Solid |
| Solubility | DMSO: ≥10 mg/mL |
| Ethanol: 0.1-1 mg/mL (Slightly soluble) |
Table 2: In Vitro Activity of GDC-6036 (Divarasib)
| Parameter | Value | Cell Line/Assay Condition |
| IC₅₀ (KRAS G12C) | <0.01 µM | |
| Selectivity | >18,000-fold for G12C vs. non-G12C cell lines |
Experimental Protocols
3.1 KRAS G12C Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of GDC-6036.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in GDC-6036 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor, GDC-6036 (Divarasib). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-6036?
A1: GDC-6036, also known as Divarasib, is an orally bioavailable, highly potent, and selective inhibitor of the KRAS G12C mutant protein.[1] It works by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This binding event locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades that drive tumor cell growth and proliferation.
Q2: I am observing inconsistent IC50 values for GDC-6036 in my cell viability assays. What are the possible reasons?
A2: Inconsistent IC50 values can arise from several factors. Firstly, ensure the integrity and passage number of your cell line are consistent, as genetic drift can alter inhibitor sensitivity. Secondly, optimize and standardize cell seeding density to ensure cells are in an exponential growth phase during treatment. Finally, confirm the stability and potency of your GDC-6036 stock solution; it is recommended to prepare fresh dilutions for each experiment.
Q3: After an initial decrease, I see a rebound in pERK levels in my Western blot analysis following GDC-6036 treatment. Why is this happening?
A3: This phenomenon is often due to feedback activation of the MAPK signaling pathway. Cancer cells can adapt to KRAS G12C inhibition by reactivating the pathway through various mechanisms. This can include the activation of wild-type RAS isoforms (HRAS or NRAS) or upstream receptor tyrosine kinases (RTKs) like EGFR. To investigate this, consider performing a time-course experiment to capture the initial inhibition and subsequent rebound of pERK.
Q4: My KRAS G12C mutant cell line is showing a poor response to GDC-6036. What could be the underlying cause?
A4: A poor response to GDC-6036 in a KRAS G12C mutant cell line could be due to intrinsic resistance mechanisms. Some cell lines may have high basal levels of RTK activation, allowing them to quickly bypass the inhibition of KRAS G12C. Additionally, the presence of co-occurring mutations in other tumor suppressor genes or oncogenes might reduce the dependency of the cell line on the KRAS signaling pathway for survival.
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Inhibition of Downstream Signaling (e.g., pERK)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response experiment with a range of GDC-6036 concentrations to determine the optimal dose for your cell line. Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the time point of maximal inhibition before feedback mechanisms are activated. |
| Poor Inhibitor Stability or Activity | Ensure GDC-6036 is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. If possible, test a fresh batch of the compound. |
| Rapid Feedback Activation | Analyze early time points to capture the initial inhibitory effect. To investigate feedback loops, consider co-treatment with inhibitors of upstream signaling molecules like SHP2 or EGFR. |
| Technical Issues with Western Blotting | Ensure the use of high-quality, validated antibodies for p-ERK and total ERK. Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Run appropriate positive and negative controls. |
Issue 2: High Variability in Cell Viability (IC50) Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage Number | Use cell lines from a reputable source and perform regular cell line authentication. Maintain a consistent and low passage number for all experiments. |
| Inconsistent Cell Seeding Density | Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase at the time of treatment. |
| Assay Edge Effects | To minimize edge effects in multiwell plates, avoid using the outer wells or fill them with media without cells. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of GDC-6036 for each experiment. Ensure accurate pipetting and thorough mixing at each dilution step. |
Quantitative Data Summary
GDC-6036 (Divarasib) Preclinical Potency
| Assay Type | Metric | Value | Cell Line(s) / Conditions |
| Biochemical Assay | IC50 | <0.01 µM | K-Ras(G12C) |
| Cellular Assay | EC50 | 2 nM | K-Ras G12C-alkylation HCC1171 cells |
GDC-6036 (Divarasib) Phase 1 Clinical Trial Efficacy[3]
| Tumor Type | Confirmed Response Rate (ORR) | Median Progression-Free Survival |
| Non-Small-Cell Lung Cancer (NSCLC) | 53.4% | 13.1 months |
| Colorectal Cancer (CRC) | 29.1% | 5.6 months |
Experimental Protocols
Western Blotting for p-ERK Analysis
Objective: To assess the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway, following treatment with GDC-6036.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
GDC-6036
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Treat cells with the desired concentrations of GDC-6036 for the specified time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-ERK or anti-total ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of GDC-6036 on the viability of KRAS G12C mutant cells and calculate the IC50 value.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
GDC-6036
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates at a pre-determined optimal density (e.g., 5,000 cells/well for a 96-well plate) in a final volume of 100 µL.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of GDC-6036. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][4]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2][3][4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3][4]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
RAS-GTP Pulldown Assay
Objective: To measure the levels of active, GTP-bound RAS in cells treated with GDC-6036.
Materials:
-
KRAS G12C mutant cell line
-
GDC-6036
-
Lysis/Binding/Wash Buffer
-
GST-fusion protein of the Ras-binding domain (RBD) of Raf1
-
Glutathione agarose resin
-
Anti-Ras antibody
Protocol:
-
Cell Treatment and Lysis: Treat cells with GDC-6036 as required. Lyse the cells in Lysis/Binding/Wash Buffer.
-
Lysate Preparation: Clarify the lysates by centrifugation at 16,000 x g at 4°C for 15 minutes.
-
GTP-RAS Pulldown:
-
Incubate the cell lysates with the GST-RBD of Raf1 and glutathione agarose resin to specifically pull down active RAS.
-
Wash the resin to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the resin.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the levels of active RAS using an anti-Ras antibody.
-
Visualizations
Caption: The KRAS signaling pathway and its downstream effectors.
Caption: Mechanism of action of GDC-6036 on the KRAS G12C protein.
Caption: A logical workflow for troubleshooting inconsistent GDC-6036 experimental results.
References
How to address GDC-6036-NH solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with GDC-6036-NH in aqueous media for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is a precursor to the KRAS G12C inhibitor, Divarasib (GDC-6036)[1]. Its solubility is primarily documented in organic solvents. For in vivo studies, specific formulations have been developed to achieve higher concentrations.
Data on Solubility of GDC-6036 and its precursor this compound
| Compound | Solvent/Vehicle | Solubility | Source |
| This compound | DMSO | 250 mg/mL (440.13 mM) (ultrasonication may be needed) | MedchemExpress |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | MedchemExpress |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | MedchemExpress |
| GDC-6036 (Divarasib) | DMSO | ≥10 mg/mL | Cayman Chemical |
| GDC-6036 (Divarasib) | Ethanol | 0.1-1 mg/mL (Slightly soluble) | Cayman Chemical |
| GDC-6036 (Divarasib) | Water | Insoluble | Selleck Chemicals |
| GDC-6036 (Divarasib) | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.02 mM) | MedchemExpress |
| GDC-6036 (Divarasib) | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (4.02 mM) | MedchemExpress |
Q2: Why is this compound difficult to dissolve in aqueous buffers?
A2: this compound, like many small molecule inhibitors, is a hydrophobic compound. This chemical property leads to poor solubility in water-based solutions such as phosphate-buffered saline (PBS) and cell culture media.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is not recommended and will likely result in poor solubility and precipitation. It is advised to first prepare a concentrated stock solution in an organic solvent like DMSO.
Q4: What is the recommended starting point for preparing a working solution of this compound for in vitro experiments?
A4: The recommended approach is to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted into your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Addressing this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your specific aqueous medium.
Initial Observation: Precipitation or Cloudiness in Aqueous Solution
If you observe precipitation, cloudiness, or a film on the surface of your solution after diluting the this compound DMSO stock into your aqueous buffer, it is a clear indication of poor solubility. The following workflow can help you address this issue.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols for Solubility Enhancement
This protocol outlines a method to determine the approximate solubility of this compound in your buffer of choice.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your aqueous buffer (e.g., PBS, cell culture media) to achieve final concentrations ranging from 1 µM to 100 µM.
-
Equilibration: Incubate the dilutions at the desired experimental temperature (e.g., 37°C) for 1-2 hours with gentle agitation.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background.
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.
-
Determine Approximate Solubility: The highest concentration that remains clear is the approximate solubility limit in that specific buffer.
If the solubility of this compound in your aqueous buffer is insufficient for your experimental needs, consider the use of solubility-enhancing excipients.
A. pH Adjustment
For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility[2].
-
Determine the pKa of this compound (if available).
-
Prepare a series of your experimental buffer with varying pH values around the pKa.
-
Repeat Protocol 1 to assess the solubility at each pH.
-
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
B. Use of Co-solvents
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium[3][4].
-
Prepare your aqueous buffer containing a low concentration of a water-miscible organic solvent (e.g., 1-5% ethanol or polyethylene glycol).
-
Repeat Protocol 1 to determine the solubility in the co-solvent mixture.
-
Caution: Verify the tolerance of your experimental system to the chosen co-solvent and its concentration.
C. Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility[5].
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween-80 or Polysorbate 20).
-
Repeat Protocol 1 to assess solubility.
-
Caution: Surfactants can affect cell membranes and protein function; therefore, their use must be validated for your specific assay.
D. Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility[3].
-
Prepare your aqueous buffer containing a suitable cyclodextrin (e.g., 1-10 mM β-cyclodextrin or hydroxypropyl-β-cyclodextrin).
-
Repeat Protocol 1 to evaluate solubility.
-
Caution: Ensure the chosen cyclodextrin does not interfere with your experimental endpoint.
Summary of Solubilization Strategies
| Strategy | Examples | Mechanism of Action | Considerations |
| pH Adjustment | Buffers with varying pH | Increases the proportion of the ionized (more soluble) form of the drug. | Only effective for ionizable compounds; the chosen pH must be compatible with the experimental system. |
| Co-solvents | Ethanol, Propylene Glycol, PEG300 | Reduces the polarity of the solvent, making it more favorable for hydrophobic solutes. | Can have toxic effects on cells at higher concentrations; may affect protein conformation. |
| Surfactants | Tween-80, Polysorbate 20, Cremophor EL | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Can disrupt cell membranes and interfere with certain assays; potential for cytotoxicity. |
| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, shielding the hydrophobic regions from water. | Can sometimes extract cholesterol from cell membranes; potential for assay interference. |
GDC-6036 Signaling Pathway Context
GDC-6036 is an inhibitor of KRAS G12C. Understanding its place in the signaling pathway is crucial for experimental design.
Caption: Simplified KRAS signaling pathway and the action of GDC-6036.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. globalresearchonline.net [globalresearchonline.net]
Optimizing GDC-6036 incubation time for maximum target inhibition
Welcome to the technical support center for GDC-6036, a potent and selective covalent inhibitor of KRAS G12C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GDC-6036?
A1: GDC-6036 is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] It locks the KRAS G12C protein in an inactive, GDP-bound state, which in turn blocks downstream oncogenic signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[1][3]
Q2: How can I confirm that GDC-6036 is engaging its target in my cellular model?
A2: Target engagement can be assessed by measuring the levels of free versus GDC-6036-bound KRAS G12C protein. A highly sensitive method for this is immunoaffinity enrichment combined with 2D-liquid chromatography-mass spectrometry (LC-MS/MS).[4] Alternatively, you can assess the functional consequence of target engagement by measuring the phosphorylation of downstream effectors, such as ERK (p-ERK), via Western blot. A decrease in p-ERK levels indicates successful target inhibition.
Q3: What is the recommended incubation time for GDC-6036 in cell-based assays?
A3: As a covalent inhibitor, the inhibition by GDC-6036 is time-dependent. The optimal incubation time to achieve maximal target inhibition can vary depending on the cell line, GDC-6036 concentration, and the specific assay being performed. For initial experiments, a time-course study is recommended to determine the optimal incubation period. Start with a range of time points (e.g., 2, 6, 12, and 24 hours) to observe the kinetics of target inhibition. For cell viability assays, longer incubation times of 72 to 96 hours are often used to observe the full effect on cell proliferation.
Q4: Why am I seeing inconsistent IC50 values in my cell viability assays?
A4: Inconsistent IC50 values can arise from several factors.[5] It is crucial to maintain consistency in cell line integrity, using cells within a low passage number range.[5] Cell seeding density is another critical parameter; ensure cells are in the exponential growth phase at the time of treatment.[5] Additionally, due to its covalent nature, the stability of GDC-6036 in solution is vital. Prepare fresh dilutions for each experiment and minimize freeze-thaw cycles of the stock solution.[5]
Troubleshooting Guides
Issue 1: No significant decrease in p-ERK levels after GDC-6036 treatment.
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time or Inhibitor Concentration | Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) with a range of GDC-6036 concentrations to determine the optimal conditions for p-ERK inhibition in your specific cell line. |
| Rapid Feedback Reactivation of the MAPK Pathway | Analyze p-ERK levels at earlier time points (e.g., 30 minutes, 1 hour, 2 hours). Some cell lines exhibit a rebound in p-ERK signaling due to feedback mechanisms. |
| Poor Antibody Quality or Western Blot Technique | Validate your p-ERK and total ERK antibodies to ensure specificity and optimal signal-to-noise ratio. Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to preserve protein phosphorylation. |
| Cell Line-Specific Resistance | Confirm the KRAS G12C mutation status of your cell line. Some cell lines may have intrinsic resistance mechanisms or may not be solely dependent on the KRAS G12C pathway for survival. |
Issue 2: High variability in target occupancy measurements.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize your sample collection and lysis procedures. Ensure rapid and consistent processing of samples to minimize variability in protein extraction and stability. |
| Suboptimal LC-MS/MS Parameters | Optimize mass spectrometry parameters, including parent and fragment ion selection, collision energy, and chromatography conditions, to ensure robust and reproducible quantification of free and GDC-6036-bound KRAS G12C. |
| Low Abundance of KRAS G12C | For samples with low KRAS G12C expression, consider using an immunoaffinity enrichment step to increase the concentration of the target protein before LC-MS/MS analysis. |
Data Presentation
Table 1: GDC-6036 In Vitro Activity
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 | |||
| KRAS G12C | 2.4 ± 0.2 nM | Nucleotide Exchange Assay | [6] |
| KRAS G12C/H95L | 12.0 ± 3.0 nM | Nucleotide Exchange Assay | [6] |
| KRAS G12C/Y96D | 229 ± 59 nM | Nucleotide Exchange Assay | [6] |
| Cellular Activity | |||
| Median IC50 | Sub-nanomolar | Various KRAS G12C cell lines | [7] |
Note: Cellular IC50 values are highly dependent on the cell line and the incubation time. It is recommended to determine the IC50 for your specific experimental system.
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK Inhibition Time-Course
-
Cell Seeding: Plate your KRAS G12C mutant cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of lysis.
-
Inhibitor Treatment: Treat the cells with the desired concentration of GDC-6036 for various time points (e.g., 0, 1, 4, 8, and 24 hours). Include a vehicle control (e.g., DMSO) for the longest time point.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each time point.
Protocol 2: LC-MS/MS for Target Occupancy
A detailed protocol for quantifying free and GDC-6036-bound KRAS G12C can be complex. The general workflow involves:
-
Sample Preparation: Homogenization of tissues or lysis of cells, followed by protein quantification.
-
Immunoaffinity Enrichment: Use of an anti-RAS antibody to capture both free and drug-bound KRAS G12C.
-
Digestion: On-bead or in-solution digestion of the enriched protein with trypsin.
-
LC-MS/MS Analysis: Separation of the resulting peptides by liquid chromatography and detection by mass spectrometry. Specific peptides corresponding to the unmodified and GDC-6036-modified KRAS G12C are monitored.
-
Data Analysis: Quantification of the peak areas for the modified and unmodified peptides to determine the percentage of target occupancy.
Mandatory Visualizations
Caption: GDC-6036 mechanism of action in the KRAS signaling pathway.
Caption: Workflow for assessing p-ERK inhibition by Western blot.
Caption: Troubleshooting logic for lack of p-ERK inhibition.
References
- 1. youtube.com [youtube.com]
- 2. dialogorochecac.com [dialogorochecac.com]
- 3. medically.gene.com [medically.gene.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
Acquired resistance mechanisms to Divarasib in cancer cells
Welcome to the technical support center for researchers investigating acquired resistance to Divarasib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of acquired resistance to Divarasib?
Acquired resistance to Divarasib, a covalent KRAS G12C inhibitor, is a complex process that can be broadly categorized into two main types: on-target and off-target mechanisms. These are largely similar to the resistance mechanisms observed with other KRAS G12C inhibitors like sotorasib and adagrasib.[1]
-
On-target resistance primarily involves secondary mutations in the KRAS gene itself. These mutations can interfere with the binding of Divarasib to the KRAS G12C protein.
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling to drive cancer cell proliferation and survival. These "bypass pathways" often involve components of the Receptor Tyrosine Kinase (RTK), MAPK, and PI3K signaling cascades.[1]
Q2: Have specific secondary KRAS mutations been identified that confer resistance to Divarasib?
While specific data for Divarasib is still emerging, studies on other KRAS G12C inhibitors have identified several secondary KRAS mutations that are likely to confer resistance to Divarasib due to their similar mechanism of action. One notable example is the Y96D mutation in the switch-II pocket of KRAS, which has been shown to cause marked resistance to sotorasib and adagrasib.[2] It is highly probable that this mutation would also reduce the efficacy of Divarasib.
Q3: What are some examples of bypass pathway alterations observed in Divarasib resistance?
Clinical and preclinical studies have identified a diverse range of genomic alterations that can lead to bypass pathway activation and resistance to KRAS G12C inhibitors. For Divarasib, these include alterations in:[1]
-
Receptor Tyrosine Kinases (RTKs): Amplification or activating mutations in genes such as EGFR, MET, and FGFR.
-
MAPK Pathway: Activating mutations in downstream components like BRAF and MAP2K1 (MEK1).
-
PI3K Pathway: Activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[3]
-
Other RAS isoforms: Activating mutations in NRAS or HRAS.
Troubleshooting Guides
Generating Divarasib-Resistant Cell Lines
Problem: Difficulty in establishing a stable Divarasib-resistant cell line.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Divarasib concentration is too high: | Start with a Divarasib concentration around the IC50 value for the parental cell line and gradually increase the concentration in a stepwise manner. A sudden high concentration may lead to widespread cell death with no surviving clones. |
| Infrequent passaging: | Passage the cells regularly, even at low confluency, to select for the most rapidly proliferating and resistant clones. |
| Loss of resistance: | Maintain a low concentration of Divarasib in the culture medium at all times to ensure selective pressure is maintained. |
| Mycoplasma contamination: | Regularly test your cell lines for mycoplasma contamination, as this can affect cell growth and drug response. |
Characterizing Resistance Mechanisms
Problem: Unable to detect reactivation of MAPK signaling (p-ERK) by Western blot in your Divarasib-resistant cells.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal antibody: | Ensure you are using a validated antibody for phosphorylated ERK (p-ERK). Check the antibody datasheet for recommended dilutions and blocking conditions. |
| Phosphatase activity: | Include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of ERK during sample preparation. |
| Low protein concentration: | Ensure you are loading a sufficient amount of protein on the gel. Perform a protein quantification assay (e.g., BCA) on your lysates. |
| Transient signaling: | MAPK pathway reactivation may be transient. Perform a time-course experiment after Divarasib treatment to identify the optimal time point for detecting p-ERK. |
Problem: Inconsistent results in cell viability assays (e.g., MTS, CellTiter-Glo®).
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Uneven cell seeding: | Ensure a single-cell suspension before seeding to avoid clumps. Use a multichannel pipette for even distribution of cells across the plate. |
| Edge effects: | Avoid using the outer wells of the plate, as these are more prone to evaporation, which can affect cell growth and assay results. Fill the outer wells with sterile PBS or media. |
| Incorrect incubation time: | Optimize the incubation time for your specific cell line and assay. A time course experiment can help determine the optimal endpoint. |
| Reagent issues: | Ensure that your assay reagents are properly stored and not expired. |
Quantitative Data Summary
The following table summarizes the reported potency of Divarasib against sensitive cells and the expected impact of a key resistance mutation based on data from similar KRAS G12C inhibitors.
| Compound | Cell Line Context | IC50 (nM) | Fold Change in Resistance |
| Divarasib | KRAS G12C sensitive | Sub-nanomolar[4] | - |
| Sotorasib | KRAS G12C + Y96D mutation | >100-fold increase vs. parental[2] | >100 |
| Adagrasib | KRAS G12C + Y96D mutation | >100-fold increase vs. parental[2] | >100 |
Note: Specific IC50 values for Divarasib in the context of the Y96D mutation are not yet publicly available but are expected to be significantly higher than in sensitive cells.
Experimental Protocols
Protocol 1: Generation of Divarasib-Resistant Cell Lines
This protocol describes a general method for generating Divarasib-resistant cancer cell lines using a dose-escalation approach.
-
Determine the initial IC50: Perform a dose-response experiment with the parental KRAS G12C-mutant cell line to determine the half-maximal inhibitory concentration (IC50) of Divarasib.
-
Initial Treatment: Culture the parental cells in the presence of Divarasib at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. When the cells resume proliferation and reach approximately 80% confluency, passage them and seed them into a new flask with fresh medium containing the same concentration of Divarasib.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of Divarasib in the culture medium. A 1.5- to 2-fold increase at each step is a reasonable starting point.
-
Repeat and Establish: Repeat the process of monitoring, passaging, and dose escalation until the cells can proliferate in a significantly higher concentration of Divarasib (e.g., 10-fold or higher than the initial IC50).
-
Characterization: Once a resistant population is established, perform cell viability assays to confirm the shift in IC50 compared to the parental cells.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or fluorescence-activated cell sorting (FACS).
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol outlines the steps for detecting phosphorylated ERK (p-ERK) as a marker of MAPK pathway reactivation in Divarasib-resistant cells.
-
Cell Lysis:
-
Culture parental and Divarasib-resistant cells to 70-80% confluency.
-
Treat cells with Divarasib at the respective IC50 concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., p44/42 MAPK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: Mechanisms of acquired resistance to Divarasib.
Caption: Experimental workflow for studying Divarasib resistance.
References
- 1. esmo.org [esmo.org]
- 2. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
GDC-6036 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of GDC-6036 in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your research.
Section 1: Understanding GDC-6036 and its Stability
GDC-6036 is a potent and selective covalent inhibitor of KRAS G12C. [1] Its stability is crucial for obtaining accurate and reproducible experimental results. This section clarifies the identity of related compounds and provides foundational knowledge on GDC-6036 stability.
FAQs on GDC-6036 and "GDC-6036-NH"
Q1: What is the difference between GDC-6036 and this compound?
A1: GDC-6036 is the active covalent inhibitor of KRAS G12C. "this compound" has been identified as a precursor used in the chemical synthesis of GDC-6036 and other related compounds.[2][3][4] It is a distinct chemical entity and not a degradation product of GDC-6036. If you are working with this compound, it is essential to follow the specific storage and handling instructions provided by the supplier for that compound.
Q2: What are the known storage conditions for GDC-6036?
A2: Proper storage is the first line of defense against degradation. Based on information from various suppliers, the following conditions are recommended. For specific lot-to-lot stability, always refer to the certificate of analysis provided by your supplier.
| Form | Storage Temperature | Reported Stability Period |
| Solid Powder | -20°C | ≥ 4 years[5] |
| Room Temperature | For months[4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2] |
| -20°C | 1 month[2] |
Note: The stability of GDC-6036 in solution is significantly less than in its solid form. For long-term storage, it is highly recommended to store the compound as a solid powder at -20°C or below.
Section 2: Troubleshooting Guide for GDC-6036 Degradation
This guide provides a structured approach to identifying and mitigating potential GDC-6036 degradation in your experiments.
Issue 1: Loss of Potency or Inconsistent Results in Cellular Assays
Possible Cause: Degradation of GDC-6036 in stock solutions or working solutions.
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Avoid using old working solutions. Prepare fresh dilutions from a recently prepared stock solution for each experiment.
-
Aliquot Stock Solutions: To prevent multiple freeze-thaw cycles, aliquot your main stock solution into smaller, single-use volumes.
-
Use High-Quality Solvent: Use anhydrous, high-purity DMSO for preparing stock solutions. Moisture in DMSO can promote hydrolysis of susceptible compounds.
-
Evaluate Solvent Effects: If your experimental system is sensitive to DMSO, consider the final concentration carefully. While other solvents might be used, their impact on GDC-6036 stability should be validated.
-
Confirm Stock Solution Integrity: If you suspect degradation, use an analytical method such as HPLC to check the purity of your stock solution against a new, unopened vial of GDC-6036.
Experimental Protocol: Preparation and Handling of GDC-6036 Stock Solutions
-
Reconstitution: Allow the solid GDC-6036 vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent: Use anhydrous, high-purity DMSO.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
-
Usage: When needed, thaw a single aliquot rapidly and use it immediately. Do not re-freeze any remaining solution.
Logical Workflow for Troubleshooting GDC-6036 Solution Stability
Caption: Troubleshooting workflow for inconsistent results with GDC-6036.
Issue 2: Reduced Efficacy in Long-Term (e.g., >24 hours) Cell Culture Experiments
Possible Cause: Degradation of GDC-6036 in the cell culture medium.
Troubleshooting Steps:
-
Medium Refreshment: For experiments lasting several days, consider refreshing the culture medium with newly added GDC-6036 at regular intervals (e.g., every 24-48 hours). The optimal refreshment schedule may need to be determined empirically for your specific cell line and experimental conditions.
-
Assess Medium Components: Be aware that components in the cell culture medium, such as serum proteins or high levels of nucleophiles, could potentially interact with and reduce the effective concentration of a covalent inhibitor over time.
-
Control for Covalent Reactivity: As GDC-6036 is a covalent inhibitor, its reactivity is a key aspect of its mechanism.[6] Ensure that the experimental design accounts for the irreversible nature of its binding to KRAS G12C.
Experimental Workflow for Long-Term Cell Culture Experiments
Caption: Recommended workflow for long-term cell culture experiments with GDC-6036.
Section 3: GDC-6036 and the KRAS Signaling Pathway
Understanding the mechanism of action of GDC-6036 is essential for interpreting experimental results. GDC-6036 is a covalent inhibitor that specifically targets the G12C mutant of KRAS, locking it in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK and PI3K/AKT pathways.
KRAS G12C Signaling Pathway and Point of Inhibition by GDC-6036
Caption: GDC-6036 inhibits the KRAS G12C signaling pathway by locking KRAS in an inactive state.
By following these guidelines, researchers can minimize the risk of GDC-6036 degradation and ensure the reliability and reproducibility of their long-term experiments. For further assistance, please consult the technical datasheet provided by your supplier.
References
Interpreting unexpected phenotypes after GDC-6036 treatment
For Research Use Only. Not for use in diagnostic procedures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed during in vitro and in vivo experiments with GDC-6036 (Divarasib), a highly potent and selective covalent inhibitor of KRAS G12C.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-6036?
A1: GDC-6036 is an orally available small molecule that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3]
Q2: What are the common mechanisms of resistance to KRAS G12C inhibitors like GDC-6036?
A2: Resistance to KRAS G12C inhibitors can be broadly categorized as "on-target" or "off-target".
-
On-target resistance typically involves genetic alterations in the KRAS gene itself that prevent the inhibitor from binding effectively. This can include secondary KRAS mutations in the switch II pocket or amplification of the KRAS G12C allele.[4][5][6]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common mechanisms include:
-
Feedback reactivation of upstream signaling: Inhibition of KRAS G12C can lead to the reactivation of receptor tyrosine kinases (RTKs) like EGFR, which can then activate wild-type RAS isoforms (HRAS, NRAS) or other downstream pathways.
-
Activation of parallel signaling pathways: Cancer cells may become dependent on other pathways for survival, such as the PI3K-AKT-mTOR pathway.
-
Mutations in downstream effectors: Acquired mutations in genes downstream of KRAS, such as BRAF, MEK1, or PIK3CA, can reactivate the signaling cascade.[7]
-
Histological transformation: In some cases, the tumor cells may change their phenotype, for example, through epithelial-to-mesenchymal transition (EMT), which can confer resistance.[4][5]
-
Q3: We are observing a weaker than expected inhibition of cell viability in our KRAS G12C mutant cell line. What are the potential causes?
A3: A weaker than expected response in a cell viability assay can be due to several factors:
-
Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms, such as high basal RTK activation or co-occurring mutations in tumor suppressor genes or other oncogenes.
-
Experimental Variability: Inconsistent results can arise from issues with cell culture conditions (e.g., cell density, passage number), inhibitor stability and handling, or the specifics of the cell viability assay itself.
-
Suboptimal Assay Conditions: The concentration of the inhibitor, the duration of treatment, or the serum concentration in the media can all impact the observed effect.
Q4: After an initial response to GDC-6036, we see a rebound in p-ERK levels in our Western blot. What does this indicate?
A4: A rebound in phosphorylated ERK (p-ERK) levels is a classic sign of feedback reactivation of the MAPK pathway. Inhibition of KRAS G12C can disrupt negative feedback loops, leading to the reactivation of upstream components like receptor tyrosine kinases (RTKs) and SOS1/2, which in turn can reactivate the MAPK cascade. This adaptive response can occur within hours of treatment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability | - Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. - Seeding Density: Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Inhibitor Instability | - Storage and Handling: Aliquot GDC-6036 stock solutions to avoid repeated freeze-thaw cycles. Store at the recommended temperature, protected from light. - Fresh Dilutions: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. |
| Assay Conditions | - Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate RTKs and counteract the inhibitory effect of GDC-6036. Consider performing experiments in low-serum conditions (e.g., 0.5-2% FBS) or serum-free media after initial cell attachment. - Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
Issue 2: Unexpected Cell Morphology Changes or Increased Motility
Possible Cause and Solutions
| Possible Cause | Troubleshooting Steps |
| Epithelial-to-Mesenchymal Transition (EMT) | - Marker Analysis (Immunofluorescence/Western Blot): Analyze the expression of EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin). - Functional Assays: Perform migration or invasion assays (e.g., Transwell assay) to functionally assess changes in cell motility. |
Issue 3: No Significant Decrease in p-ERK Levels After GDC-6036 Treatment
Possible Cause and Solutions
| Possible Cause | Troubleshooting Steps |
| Rapid Feedback Reactivation | - Time-Course Experiment: Harvest cell lysates at early time points (e.g., 1, 4, 8, 24 hours) after GDC-6036 treatment to capture the initial inhibition of p-ERK before the rebound occurs. |
| Suboptimal Inhibitor Concentration | - Dose-Response Experiment: Treat cells with a range of GDC-6036 concentrations to ensure you are using a dose sufficient to inhibit KRAS G12C signaling. |
| Technical Issues with Western Blot | - Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. - Antibody Validation: Ensure that the primary antibodies for p-ERK and total ERK are validated and functioning correctly. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of GDC-6036 in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of GDC-6036. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Addition and Incubation:
-
Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
-
Western Blot for MAPK Pathway Analysis
-
Cell Lysis:
-
After treatment with GDC-6036 for the desired time and concentration, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (e.g., 1:1000 dilution) and total ERK (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the p-ERK signal to total ERK and the loading control.
-
Immunofluorescence for EMT Markers
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat cells with GDC-6036 for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies against E-cadherin and Vimentin overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of GDC-6036 on the KRAS signaling pathway.
Caption: Overview of resistance mechanisms to GDC-6036.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
GDC-6036 Technical Support Center: Overcoming Experimental Artifacts
Welcome to the technical support center for GDC-6036, a potent and selective covalent inhibitor of KRAS G12C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during in vitro experiments. By addressing potential artifacts and providing detailed protocols, we aim to help you generate reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can be encountered when working with GDC-6036, presented in a question-and-answer format.
Issue 1: Compound Solubility and Stability
Question: I'm observing precipitation of GDC-6036 in my cell culture medium after dilution from my DMSO stock. How can I resolve this?
Answer: This is a common issue related to the solubility of hydrophobic compounds in aqueous solutions. GDC-6036 is readily soluble in DMSO, but its solubility decreases significantly in aqueous media.[1][2][3]
Troubleshooting Steps:
-
Verify Stock Concentration and Storage: Ensure your DMSO stock solution is prepared at an appropriate concentration (e.g., 10 mM) and stored correctly (aliquoted at -20°C or -80°C to avoid freeze-thaw cycles).[3] Use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity.
-
Serial Dilution and Mixing: When diluting your DMSO stock into the medium, perform serial dilutions and ensure rapid and thorough mixing. Adding a high concentration of the compound directly to the full volume of the medium can cause it to precipitate out of solution. Pre-warming the cell culture medium to 37°C before adding the compound can sometimes aid solubility.
-
Sonication: If you suspect micro-precipitation in your stock solution, brief sonication may help to redissolve the compound before further dilution.[2]
Issue 2: Inconsistent or No Inhibition of Downstream Signaling (p-ERK)
Question: My Western blot results show inconsistent or no decrease in phosphorylated ERK (p-ERK) levels after treating KRAS G12C mutant cells with GDC-6036. What could be the cause?
Answer: A lack of p-ERK inhibition can stem from several factors, ranging from issues with the compound's activity to the specifics of the experimental setup. As a covalent inhibitor, GDC-6036 requires sufficient time to bind to KRAS G12C and exert its inhibitory effect.
Troubleshooting Steps:
-
Confirm Cell Line Authenticity and KRAS G12C Status: Verify the identity of your cell line and confirm the presence of the KRAS G12C mutation. Use a KRAS wild-type or a different KRAS mutant cell line as a negative control to demonstrate selectivity.
-
Optimize Treatment Duration and Concentration:
-
Time-Course Experiment: Covalent inhibition is time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for maximal p-ERK inhibition in your cell line.
-
Dose-Response Experiment: Ensure you are using an effective concentration of GDC-6036. A dose-response experiment (e.g., 1 nM to 1 µM) will help confirm the IC50 for p-ERK inhibition.
-
-
Assess Target Engagement (Washout Experiment): To confirm that the inhibition is due to the irreversible covalent binding of GDC-6036, perform a washout experiment.[4][5]
-
Treat cells with GDC-6036 for a sufficient duration (e.g., 2-4 hours).
-
Remove the compound-containing medium and wash the cells extensively with fresh, compound-free medium.
-
Add fresh medium and continue to culture the cells.
-
Assess p-ERK levels at various time points post-washout. A sustained inhibition of p-ERK after washout is indicative of successful covalent target engagement.[4][5]
-
-
Check for High Serum Levels: High concentrations of serum proteins in the culture medium can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health.
-
Review Western Blot Protocol: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use appropriate lysis buffers containing phosphatase inhibitors and a suitable blocking buffer (e.g., 5% BSA in TBST).
Issue 3: Unexpected Cytotoxicity in Control Cells
Question: I'm observing significant cell death in my KRAS wild-type (WT) control cell line at concentrations where GDC-6036 should be selective. Is this an off-target effect?
Answer: While GDC-6036 is highly selective for KRAS G12C, high concentrations or specific cellular contexts can sometimes lead to unexpected cytotoxicity.[6] This could be due to off-target covalent modification or other cellular stresses.
Troubleshooting Steps:
-
Verify Compound Purity: Ensure the purity of your GDC-6036 compound. Impurities could be responsible for non-specific cytotoxic effects.
-
Lower the Concentration Range: GDC-6036 is a sub-nanomolar inhibitor in some cell lines.[6] You may be using concentrations that are too high, leading to off-target effects. Lower your concentration range to one that is more relevant to the IC50 in KRAS G12C mutant cells.
-
Reduce Treatment Duration: For a covalent inhibitor, prolonged exposure at high concentrations increases the likelihood of off-target reactions. Shorten the treatment duration to see if the cytotoxicity in WT cells is reduced while maintaining efficacy in mutant cells.
-
Assess Apoptosis Markers: Use assays to determine if the observed cell death is due to apoptosis (e.g., caspase-3/7 activity assay). This can help to understand the mechanism of cell death.
-
Consider a Non-Covalent Analog (if available): If a non-covalent analog of GDC-6036 is available, it can be used as a tool to dissect whether the observed toxicity is due to the covalent warhead or the scaffold of the molecule.
Issue 4: Discrepancy Between Signaling Inhibition and Cell Viability Results
Question: I see potent inhibition of p-ERK at a certain concentration of GDC-6036, but my cell viability assay (e.g., MTT) shows a much higher IC50 value. Why is there a discrepancy?
Answer: It is common for a discrepancy to exist between the IC50 for inhibiting a signaling pathway and the IC50 for cell viability. This is because cell death is a downstream and often delayed consequence of signal pathway inhibition.
Troubleshooting Steps:
-
Extend Cell Viability Assay Duration: A 24-hour treatment may be sufficient to inhibit p-ERK, but it may not be long enough to induce significant cell death. Extend the duration of your cell viability assay to 48, 72, or even 96 hours to allow for the anti-proliferative or apoptotic effects to manifest.
-
Cell Seeding Density: Ensure that the cell seeding density is optimal for the duration of the assay. Cells should be in the logarithmic growth phase and not become over-confluent by the end of the experiment.
-
Choice of Viability Assay: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily a direct measure of cell number.[7][8][9] Consider using a different assay that directly measures cell number (e.g., crystal violet staining) or membrane integrity as a marker of cell death (e.g., LDH release assay) to confirm your results.
-
Cellular Context and Resistance Mechanisms: Some cell lines may have redundant signaling pathways or other survival mechanisms that make them less dependent on the KRAS-MAPK pathway for survival, even if p-ERK is inhibited.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for GDC-6036 based on available information.
Table 1: GDC-6036 In Vitro Potency
| Assay Type | Metric | Value | Cell Line(s) / Conditions |
| HTRF Assay | IC50 | 2.9 pM | Biochemical Assay |
| Cell Alkylation | IC50 | 0.32 nM | NCI-HCC1171 |
| Cell Proliferation | Median IC50 | ~0.18 nM | KRAS G12C Mutant Cell Lines |
| Selectivity | Fold Selectivity | >18,000-fold | G12C vs. non-G12C cell lines |
Data compiled from Probechem Biochemicals.[6]
Table 2: GDC-6036 Solubility
| Solvent | Solubility |
| DMSO | ≥10 mg/mL |
| Ethanol | 0.1 - 1 mg/mL (Slightly soluble) |
Data from Cayman Chemical.[1]
Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
This protocol describes the assessment of GDC-6036's effect on the phosphorylation of ERK1/2 (p44/42 MAPK).
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) and a KRAS WT control cell line in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of GDC-6036 (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[10][11]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualize the bands using an ECL substrate.[10]
-
-
Stripping and Re-probing:
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the effect of GDC-6036 on cell viability using the MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of GDC-6036 for the desired duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and GDC-6036 mechanism of action.
Caption: General experimental workflow for evaluating GDC-6036 efficacy.
Caption: Troubleshooting decision tree for GDC-6036 experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC-6036 (Divarasib, RG6330) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4.4. Cytotoxic Assay (MTT) for Adherent Cancer Cell Lines [bio-protocol.org]
Best practices for long-term storage of GDC-6036-NH solutions
This technical support center provides best practices for the long-term storage of GDC-6036-NH solutions, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Recommended Long-Term Storage Conditions
Proper storage of this compound solutions is critical to maintain their stability and ensure experimental reproducibility. The following table summarizes the recommended storage conditions based on available data.
| Parameter | Recommendation | Source |
| Storage Temperature | -80°C for up to 6 months; -20°C for up to 1 month.[1] | MedchemExpress |
| Solvent | DMSO (Dimethyl Sulfoxide)[1] | MedchemExpress |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Selleck Chemicals |
| Light Exposure | Store protected from light. | General Best Practice |
| Container | Tightly sealed vials. | General Best Practice |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] Ensure you are using a fresh, anhydrous grade of DMSO, as moisture can affect the stability of the compound.
Q2: How long can I store this compound solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is best practice to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. We recommend preparing small aliquots of your stock solution to minimize the number of times the main stock is thawed.
Q4: I see precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound completely before use. If precipitation persists, it may indicate compound degradation or solvent evaporation.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color can be an indicator of compound degradation or contamination. It is recommended to discard the solution and prepare a fresh one from a solid stock. To investigate the cause, you can refer to the experimental protocol below for stability assessment.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound solutions.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Experimental Protocols
Protocol for Assessing this compound Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound solutions. It is recommended to optimize the HPLC conditions for your specific instrumentation and requirements.
Objective: To determine the purity and identify potential degradation products of this compound in solution over time under different storage conditions.
Materials:
-
This compound solution in DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Prepare a fresh solution of this compound in DMSO at a known concentration (e.g., 10 mM). This will serve as the time-zero control.
-
Aliquot the remaining solution into separate vials for storage at the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
HPLC Analysis (Time-Zero):
-
Dilute an aliquot of the time-zero sample to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Inject the sample onto the HPLC system.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
-
-
Record the chromatogram, noting the retention time and peak area of the main this compound peak.
-
-
Stability Time Points:
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a sample from each storage condition.
-
Allow the sample to thaw completely and reach room temperature.
-
Prepare and analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the time-zero sample. A decrease in the main peak area suggests degradation.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of remaining this compound at each time point.
-
Signaling Pathway
This compound is a precursor to GDC-6036 (Divarasib), a potent and selective inhibitor of KRAS G12C. The KRAS protein is a key node in multiple signaling pathways that drive cell proliferation and survival. The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive downstream signaling. GDC-6036 covalently binds to the mutant cysteine in the switch-II pocket, locking KRAS G12C in an inactive, GDP-bound state.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of GDC-6036 inhibition.
References
Validation & Comparative
Divarasib vs. Sotorasib: A Comparative Analysis of Efficacy in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by the development of specific inhibitors for the KRAS G12C mutation, a long-considered "undruggable" target. Sotorasib (AMG 510) was the first-in-class agent to receive approval, followed by the development of next-generation inhibitors like divarasib (GDC-6036). This guide provides an objective comparison of the preclinical efficacy of divarasib and sotorasib in NSCLC cell lines, supported by available experimental data.
Mechanism of Action
Both divarasib and sotorasib are orally bioavailable, small-molecule inhibitors that function through the same fundamental mechanism. They are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][2][3] This binding event locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK/ERK cascade, which drives uncontrolled cell proliferation and tumor growth.[2][4]
dot
Caption: Simplified KRAS signaling pathway and inhibitor mechanism.
Preclinical Efficacy and Potency
Preclinical data, primarily from conference abstracts and review articles, consistently indicate that divarasib exhibits greater potency and selectivity compared to sotorasib in in-vitro models.
In preclinical studies, divarasib was reported to be 5 to 20 times as potent and up to 50 times as selective as sotorasib.[1][2][5] Data from the discovery of divarasib (GDC-6036) showed a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range and over 18,000-fold selectivity for KRAS G12C mutant cell lines compared to those with wild-type KRAS.[5][6][7] For sotorasib, initial studies demonstrated IC50 values for cell viability in the low nanomolar range in KRAS G12C-mutant cell lines.
Table 1: In Vitro Cell Viability (IC50)
| Compound | NSCLC Cell Line | IC50 (µM) | Source Citation |
| Divarasib | Multiple | Sub-nanomolar (median) | [5][6][7] |
| Sotorasib | NCI-H358 | ≈0.006 | [8] |
| Sotorasib | Various | 0.004 - 0.032 | [9] |
Note: Data for divarasib and sotorasib are from different studies and not from a direct head-to-head comparison. This may account for variations in experimental conditions.
Clinical Efficacy Summary (NSCLC)
While this guide focuses on preclinical data, it is relevant to note that the enhanced in-vitro potency of divarasib appears to translate to promising clinical activity. A phase I study of divarasib demonstrated a confirmed objective response rate (ORR) of 53.4% and a median progression-free survival (PFS) of 13.1 months in patients with NSCLC.[5][10] In comparison, the registrational phase II trial for sotorasib in a similar patient population showed an ORR of 37.1% and a median PFS of 6.8 months.[8][11] A head-to-head phase III clinical trial, KRASCENDO-1 (NCT06497556), is currently underway to directly compare divarasib to sotorasib and adagrasib.
Table 2: Clinical Trial Outcomes in Pre-treated KRAS G12C NSCLC
| Compound | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Source Citation |
| Divarasib | Phase I (NCT04449874) | 53.4% | 13.1 months | [2][5][10] |
| Sotorasib | Phase II (CodeBreaK100) | 37.1% | 6.8 months | [8][11] |
Caution should be exercised when making cross-trial comparisons due to potential differences in study design and patient populations.
Experimental Protocols
Detailed protocols for a direct comparative study are not publicly available. However, based on the discovery literature for sotorasib and standard cell biology techniques, a typical experimental workflow for comparing the efficacy of these inhibitors in NSCLC cell lines is described below.
dot
Caption: Workflow for a cell viability (IC50) experiment.
Cell Viability Assay Protocol
-
Cell Culture: KRAS G12C mutant NSCLC cell lines (e.g., NCI-H358) and KRAS wild-type cell lines (as a control for selectivity) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 3,000-5,000 cells per well) and allowed to adhere overnight.
-
Drug Preparation and Treatment: Divarasib and sotorasib are serially diluted in culture medium to a range of concentrations. The medium in the cell plates is replaced with the medium containing the various drug concentrations. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drugs to exert their effects.
-
Viability Measurement: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS-based colorimetric assay. These assays measure ATP content or metabolic activity, respectively, as indicators of the number of viable cells.
-
Data Analysis: The luminescence or absorbance data is normalized to the vehicle-treated control wells. The results are then plotted as percent viability versus drug concentration, and a non-linear regression analysis is used to calculate the IC50 value for each compound.
Western Blot for Pathway Modulation
To confirm the mechanism of action, a western blot analysis can be performed to measure the phosphorylation of downstream effectors like ERK.
-
Treatment and Lysis: Cells are treated with divarasib or sotorasib at various concentrations for a shorter duration (e.g., 2-24 hours). After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The inhibition of p-ERK levels indicates on-target activity of the KRAS G12C inhibitors.
Conclusion
Based on available preclinical data, divarasib demonstrates superior potency and selectivity against KRAS G12C mutant cell lines compared to sotorasib.[1][2][5][6][7] This enhanced in-vitro activity is supported by early clinical data showing a higher objective response rate and longer progression-free survival in NSCLC patients.[2][5][10] While these findings are promising, the results of the ongoing head-to-head phase III trial are eagerly awaited to definitively establish the comparative clinical efficacy and safety of these two important targeted therapies.
References
- 1. esmo.org [esmo.org]
- 2. iris.hunimed.eu [iris.hunimed.eu]
- 3. targetedonc.com [targetedonc.com]
- 4. Sotorasib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Abstract ND11: Discovery of GDC-6036, a clinical stage treatment for KRAS G12C-positive cancers | Semantic Scholar [semanticscholar.org]
- 8. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 9. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - UCL Discovery [discovery.ucl.ac.uk]
- 11. ilcn.org [ilcn.org]
GDC-6036 vs. Adagrasib: A Head-to-Head In Vitro Comparison of KRAS G12C Inhibitors
A detailed analysis for researchers and drug development professionals on the preclinical potency and selectivity of two leading targeted therapies for KRAS G12C-mutated cancers.
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic option for a previously "undruggable" target. Among the frontrunners in this class of drugs are GDC-6036 (also known as divarasib) and adagrasib. Both are potent, selective, and orally bioavailable inhibitors that have shown promising clinical activity. This guide provides a head-to-head in vitro comparison of GDC-6036 and adagrasib, summarizing key experimental data to inform further research and drug development.
Biochemical and Cellular Potency
Preclinical in vitro studies have consistently demonstrated that GDC-6036 exhibits greater potency and selectivity compared to adagrasib.[1][2][3] GDC-6036 has been reported to be 5 to 20 times more potent and up to 50 times more selective than adagrasib in these studies.[1][2][3]
A direct comparative study by Hao et al. (2024) provides quantitative insights into the cellular potency of these inhibitors in KRAS G12C-mutant cancer cell lines. The study utilized a Homogeneous Time Resolved Fluorescence (HTRF) assay to measure the inhibition of phosphorylated ERK (pERK), a key downstream effector in the KRAS signaling pathway. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below.
| Inhibitor | Cell Line | pERK Inhibition IC50 (nM) |
| GDC-6036 (Divarasib) | NCI-H358 (NSCLC) | ~0.5 |
| MIA PaCa-2 (Pancreatic) | ~0.3 | |
| Adagrasib | NCI-H358 (NSCLC) | ~19 - 43 |
| MIA PaCa-2 (Pancreatic) | ~19 - 43 |
Note: The IC50 values for adagrasib are estimated based on the reported 38 to 86-fold lower potency compared to a third inhibitor, D3S-001, which had IC50 values of 0.5 nM and 0.3 nM in NCI-H358 and MIA PaCa-2 cells, respectively, in the same study.
These results highlight the significantly higher potency of GDC-6036 in inhibiting KRAS G12C downstream signaling in cancer cells. Furthermore, GDC-6036 has been shown to have a median IC50 in the sub-nanomolar range and is over 18,000-fold more selective for KRAS G12C mutant cell lines versus wild-type cell lines.[2]
Experimental Protocols
To ensure a comprehensive understanding of the presented data, this section details the methodologies for the key experiments cited.
Cell Lines and Culture
-
NCI-H358 (Non-Small Cell Lung Cancer): This cell line harbors a homozygous KRAS G12C mutation. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MIA PaCa-2 (Pancreatic Cancer): This cell line also contains a homozygous KRAS G12C mutation. Cells are generally maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.
All cells are maintained in a humidified incubator at 37°C with 5% CO2.
pERK Inhibition Assay (HTRF)
This assay quantifies the inhibition of ERK phosphorylation, a downstream marker of KRAS pathway activation.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 20,000-40,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of GDC-6036 or adagrasib for 2 hours.
-
Lysis: After treatment, the culture medium is removed, and cells are lysed using a buffer compatible with the HTRF assay.
-
HTRF Reaction: The cell lysates are transferred to a 384-well plate, and the HTRF reagents (anti-ERK-d2 and anti-pERK-cryptate antibodies) are added according to the manufacturer's protocol.
-
Signal Detection: The plate is incubated at room temperature for 2 hours, and the HTRF signal is read on a compatible plate reader.
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The percentage of inhibition is determined relative to vehicle-treated controls, and IC50 values are calculated using a four-parameter logistic regression model.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a low density (e.g., 1,000-3,000 cells per well).
-
Compound Treatment: The following day, cells are treated with a range of concentrations of GDC-6036 or adagrasib.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are determined by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
The available in vitro data strongly indicates that GDC-6036 (divarasib) is a more potent and selective inhibitor of KRAS G12C than adagrasib. This is evidenced by its significantly lower IC50 values in cellular assays measuring the inhibition of downstream KRAS signaling. The enhanced potency of GDC-6036 may translate to improved therapeutic efficacy and a wider therapeutic window in clinical settings. This head-to-head comparison, based on preclinical data, provides a valuable resource for researchers in the field of targeted cancer therapy and underscores the continuous innovation in the development of KRAS G12C inhibitors.
References
- 1. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
Synergistic Takedown of Colorectal Cancer: A Head-to-Head Look at GDC-6036 and Cetuximab Combination Therapy
For Immediate Release
In the landscape of targeted therapies for colorectal cancer (CRC), the combination of GDC-6036 (also known as divarasib) and cetuximab is emerging as a promising strategy for tumors harboring the KRAS G12C mutation. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the validation of this synergistic effect, supported by preclinical rationale and clinical trial data.
The Scientific Rationale: Overcoming Resistance
GDC-6036 is a highly potent and selective inhibitor of the KRAS G12C mutant protein, which acts as a molecular switch to drive cancer cell growth and survival. While GDC-6036 monotherapy has shown activity, its efficacy in colorectal cancer is often limited by a resistance mechanism involving the epidermal growth factor receptor (EGFR).
Preclinical research has demonstrated that inhibition of KRAS G12C can lead to a feedback reactivation of the upstream EGFR signaling pathway. This reactivation can bypass the effects of the KRAS inhibitor and allow the cancer cells to continue to proliferate.
Cetuximab, a monoclonal antibody that blocks EGFR, can prevent this feedback loop. By combining GDC-6036 with cetuximab, both the primary oncogenic driver (KRAS G12C) and the key resistance pathway (EGFR) are targeted simultaneously, leading to a more profound and durable anti-tumor response.
Preclinical and Clinical Efficacy: A Data-Driven Comparison
While specific preclinical data on the GDC-6036 and cetuximab combination is limited in publicly available literature, the rationale is strongly supported by studies on other KRAS G12C inhibitors. Clinical trial data from the Phase Ib GO42144 study (NCT04449874) provides a clear comparison of the combination therapy versus GDC-6036 monotherapy in patients with KRAS G12C-mutated colorectal cancer.
| Treatment Group | Number of Patients (n) | Confirmed Overall Response Rate (ORR) |
| GDC-6036 + Cetuximab | 29 | 62%[1][2] |
| GDC-6036 Monotherapy | 55 | 24%[3] |
Signaling Pathway Underpinnings
The synergy between GDC-6036 and cetuximab lies in their complementary inhibition of the RAS-MAPK signaling cascade. The following diagram illustrates this interaction.
Experimental Methodologies
The validation of this combination therapy relies on a suite of standard preclinical and clinical experimental protocols.
In Vitro Cell Viability Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-6036 alone and in combination with cetuximab in KRAS G12C-mutant colorectal cancer cell lines.
-
Protocol:
-
Seed colorectal cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of GDC-6036, cetuximab, or the combination of both.
-
Incubate for 72 hours.
-
Assess cell viability using a tetrazolium-based assay (e.g., MTT or MTS) or a luminescent ATP-based assay.
-
Calculate IC50 values using non-linear regression analysis.
-
Western Blot Analysis for Pathway Modulation
-
Objective: To confirm that the combination of GDC-6036 and cetuximab effectively inhibits the RAS-MAPK signaling pathway.
-
Protocol:
-
Treat colorectal cancer cells with GDC-6036, cetuximab, or the combination for a specified time (e.g., 2, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).
-
Incubate with HRP-conjugated secondary antibodies and detect signals using chemiluminescence.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of GDC-6036 and cetuximab, alone and in combination, in a living organism.
-
Protocol:
-
Subcutaneously implant KRAS G12C-mutant colorectal cancer cells into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (vehicle, GDC-6036, cetuximab, GDC-6036 + cetuximab).
-
Administer drugs according to the specified dosing schedule and route.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blot, immunohistochemistry).
-
The following diagram outlines a typical workflow for preclinical validation.
Conclusion
The combination of GDC-6036 and cetuximab represents a rationally designed therapeutic strategy for KRAS G12C-mutated colorectal cancer. By targeting both the primary oncogenic driver and a key resistance mechanism, this dual-pronged approach has demonstrated a significant improvement in response rates in clinical trials compared to GDC-6036 monotherapy. The experimental protocols outlined provide a framework for the continued investigation and validation of this and similar combination therapies in the fight against colorectal cancer.
References
Predicting Sensitivity to GDC-6036 Therapy: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
GDC-6036 (divarasib) is a highly potent and selective covalent inhibitor of KRAS G12C, a key oncogenic driver in various solid tumors. While showing promising clinical activity, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), identifying patients most likely to benefit from this targeted therapy is crucial for optimizing clinical outcomes. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to GDC-6036, supported by experimental data and detailed methodologies.
Key Predictive Biomarkers
The primary determinant of sensitivity to GDC-6036 is the presence of a KRAS G12C mutation. However, the tumor genomic landscape beyond this single mutation can significantly influence treatment response. Emerging evidence points to several key biomarkers that may predict sensitivity or resistance.
Co-occurring Genomic Alterations
Recent studies on KRAS G12C inhibitors have highlighted the importance of co-mutations in modulating therapeutic efficacy. While data specific to GDC-6036 in all these subgroups is still emerging, the trends observed for this class of drugs are highly relevant.
-
Negative Predictive Markers: Co-mutations in the tumor suppressor genes KEAP1, SMARCA4, and CDKN2A have been associated with inferior clinical outcomes, including shorter progression-free survival (PFS), in patients with KRAS G12C-mutant NSCLC treated with KRAS G12C inhibitors.[1] These co-mutations are thought to activate parallel signaling pathways that bypass KRAS G12C inhibition, leading to therapeutic resistance.
-
Favorable Predictive Markers: Conversely, alterations in genes involved in DNA damage response and repair (DDR) pathways may be associated with improved efficacy of KRAS G12C inhibitors.
Circulating Tumor DNA (ctDNA) Dynamics
Monitoring the levels of KRAS G12C mutant DNA in the bloodstream (ctDNA) has emerged as a valuable pharmacodynamic and potential predictive biomarker for GDC-6036 therapy.
-
Early On-Treatment Dynamics: A rapid and deep decline in the variant allele frequency (VAF) of KRAS G12C in ctDNA is associated with a favorable response to divarasib treatment and longer progression-free survival.[2] In a phase 1 study, all patients with a partial response had a KRAS G12C VAF of less than 1% by the first day of the third treatment cycle.[2]
-
Baseline ctDNA Levels: While not as strongly predictive as on-treatment dynamics, baseline levels of KRAS G12C ctDNA may also have prognostic value.
Target Engagement
Directly measuring the extent to which GDC-6036 binds to its target, the KRAS G12C protein, in tumor tissue can serve as a key indicator of drug activity. An ultra-sensitive immunoaffinity two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS/MS) assay has been developed to quantify both free and GDC-6036-bound KRAS G12C.[2][3][4] This allows for a precise measurement of target engagement, which is expected to correlate with downstream pathway inhibition and clinical response.
Comparative Performance of GDC-6036 and Other KRAS G12C Inhibitors
GDC-6036 (divarasib) has demonstrated promising efficacy in clinical trials, with some data suggesting it may offer advantages over other approved KRAS G12C inhibitors like sotorasib and adagrasib.
| Drug | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| GDC-6036 (Divarasib) | NSCLC | 53.4% - 59.1%[2][4] | 13.1 - 15.3 months[2][4] |
| CRC | 29.1%[2] | 5.6 months[2] | |
| Sotorasib | NSCLC | ~41%[5] | ~6.3 months[5] |
| Adagrasib | NSCLC | ~43% | ~6.5 months |
| CRC | ~19%[6] | - |
Note: These are cross-trial comparisons and should be interpreted with caution due to differences in study populations and designs. Head-to-head trials are needed for definitive comparisons. A phase 3 trial, KRASCENDO 1, is underway to directly compare divarasib with sotorasib and adagrasib in NSCLC.[4]
Experimental Protocols
Circulating Tumor DNA (ctDNA) Analysis
Objective: To monitor the dynamics of KRAS G12C variant allele frequency in plasma as a predictor of response to GDC-6036.
Methodology:
-
Sample Collection: Peripheral blood samples are collected from patients at baseline (before the first dose), on day 15 of the first treatment cycle, and on day 1 of subsequent cycles.
-
Plasma Processing: Blood is centrifuged to separate plasma, which is then stored frozen until analysis.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using commercially available kits.
-
Library Preparation and Sequencing: The extracted ctDNA is used to prepare sequencing libraries, which are then subjected to next-generation sequencing (NGS) to detect and quantify the KRAS G12C mutation. Unique molecular identifiers (UMIs) are incorporated to enhance the accuracy of variant calling.
-
Data Analysis: The variant allele frequency (VAF) of KRAS G12C is calculated at each time point. The change in VAF from baseline is then correlated with clinical outcomes such as tumor response and progression-free survival.
KRAS G12C Target Engagement Assay
Objective: To quantify the binding of GDC-6036 to the KRAS G12C protein in tumor tissue.
Methodology:
-
Sample Collection: Tumor biopsies are obtained from patients before and during treatment with GDC-6036. Samples can be fresh-frozen or formalin-fixed paraffin-embedded (FFPE).
-
Protein Extraction: Total protein is extracted from the tumor tissue. For FFPE samples, a deparaffinization and antigen retrieval step is required.
-
Immunoaffinity Enrichment: An antibody that recognizes both free and drug-bound KRAS is used to capture the KRAS G12C protein from the total protein lysate.
-
Enzymatic Digestion: The captured KRAS G12C protein is digested into smaller peptides using an enzyme such as trypsin.
-
2D-LC-MS/MS Analysis: The resulting peptide mixture is separated using two-dimensional liquid chromatography and analyzed by tandem mass spectrometry. This allows for the specific detection and quantification of peptides corresponding to both the unbound KRAS G12C and the GDC-6036-bound KRAS G12C.
-
Data Analysis: The ratio of the drug-bound peptide to the total (bound + unbound) peptide is calculated to determine the percentage of target engagement.
Signaling Pathways and Experimental Workflows
Caption: KRAS signaling pathway and GDC-6036 inhibition.
Caption: Workflow for ctDNA analysis.
Caption: Workflow for target engagement assay.
References
- 1. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. medpagetoday.com [medpagetoday.com]
- 4. onclive.com [onclive.com]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC-6036 for KRAS G12C-Mutated Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
GDC-6036 (Divarasib): A Comparative Analysis of Cross-reactivity with RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
GDC-6036 (also known as divarasib) is a next-generation, orally bioavailable, and covalent inhibitor specifically designed to target the KRAS G12C mutation. Its high potency and selectivity represent a significant advancement in the therapeutic landscape for KRAS G12C-mutated cancers.[1][2] This guide provides an objective comparison of GDC-6036's cross-reactivity with other RAS isoforms, supported by available experimental data and detailed methodologies.
Executive Summary
GDC-6036 demonstrates remarkable selectivity for the KRAS G12C mutant. Preclinical studies have shown it to be over 18,000-fold more selective for KRAS G12C mutant cell lines compared to their wild-type counterparts.[2] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While direct, head-to-head quantitative data for the cross-reactivity of GDC-6036 with other RAS isoforms carrying the G12C mutation (i.e., HRAS G12C and NRAS G12C) is limited in publicly available literature, the existing evidence strongly suggests a very low potential for cross-reactivity.
Quantitative Data Comparison
| Target Isoform | Inhibitory Concentration (IC50) | Fold Selectivity vs. Wild-Type | Data Source |
| KRAS G12C | Sub-nanomolar to <0.01 µM | >18,000x (cell-based) | [2][3][4] |
| HRAS G12C | Data not available | Data not available | N/A |
| NRAS G12C | Data not available | Data not available | N/A |
| Wild-Type KRAS | Minimal activity | N/A | [2] |
Signaling Pathway and Mechanism of Action
GDC-6036 exerts its therapeutic effect by selectively targeting the constitutively active KRAS G12C mutant protein. The diagram below illustrates the RAS signaling pathway and the specific point of intervention for GDC-6036.
References
Sotorasib vs. Divarasib: A Comparative Guide to Clinical Trial Outcomes for KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against the once "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib, the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of treatments. Divarasib, a next-generation inhibitor, has emerged with promising clinical data. This guide provides an objective comparison of the clinical trial outcomes for sotorasib and divarasib, supported by experimental data, to inform ongoing research and development in this space.
Clinical Trial Outcomes: A Quantitative Comparison
The following tables summarize the key efficacy data from pivotal clinical trials of sotorasib and divarasib in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Table 1: Sotorasib Clinical Trial Outcomes in KRAS G12C-Mutated NSCLC
| Metric | CodeBreaK 100 (Phase 2)[1][2] | CodeBreaK 200 (Phase 3)[3][4] |
| Objective Response Rate (ORR) | 37.1% | 28.1% |
| Disease Control Rate (DCR) | 80.6% | 82.5% |
| Median Duration of Response (DoR) | 11.1 months | 8.6 months |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months |
| Median Overall Survival (OS) | 12.5 months | 10.6 months |
Table 2: Divarasib Clinical Trial Outcomes in KRAS G12C-Mutated Cancers
| Metric | Phase 1 Study (NCT04449874) - NSCLC Cohort[5][6][7] | Phase 1b Study (NCT04449874) - CRC Cohort (in combination with Cetuximab)[8] |
| Objective Response Rate (ORR) | 53.4% - 59.1% | 62% (confirmed) |
| Disease Control Rate (DCR) | Not explicitly reported | Not explicitly reported |
| Median Duration of Response (DoR) | 14.0 - 18.0 months | Not reached at data cutoff |
| Median Progression-Free Survival (PFS) | 13.1 - 15.3 months | Not reached at data cutoff |
| Median Overall Survival (OS) | Not yet reported | Not yet reported |
Experimental Protocols
Sotorasib (CodeBreaK 200 Trial)
The CodeBreaK 200 was a phase 3, randomized, open-label, active-controlled, multicenter study.[3][4]
-
Patient Population: Patients with locally advanced, unresectable, or metastatic KRAS G12C-mutated NSCLC who had progressed after prior treatment with platinum-based chemotherapy and a PD-1/PD-L1 inhibitor.[3][4] Patients with active brain metastases were excluded.[3]
-
Treatment Arms: Patients were randomized to receive either sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[4] Crossover from the docetaxel arm to the sotorasib arm was permitted upon confirmed disease progression.[4]
-
Primary Endpoint: The primary endpoint was progression-free survival, assessed by blinded independent central review.[4]
-
Secondary Endpoints: Key secondary endpoints included overall survival, objective response rate, and patient-reported outcomes.[9]
Divarasib (Phase 1 Study - NCT04449874)
This was a phase 1, open-label, multicenter, dose-escalation and dose-expansion study.[5][10]
-
Patient Population: Patients aged 18 years or older with advanced or metastatic solid tumors harboring a KRAS G12C mutation who had received prior standard therapies.[5][10] The study included cohorts for NSCLC and CRC.
-
Treatment: Divarasib was administered orally once daily at doses ranging from 50 to 400 mg.[5]
-
Primary Objective: The primary objective was to assess the safety and tolerability of divarasib.[5]
-
Secondary Objectives: Secondary objectives included evaluating the pharmacokinetics, and preliminary anti-tumor activity (including ORR and PFS) as assessed by the investigator.[5]
Signaling Pathway and Experimental Workflow
KRAS G12C Signaling Pathway Inhibition
Both sotorasib and divarasib are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in KRAS G12C.[11][12][13] This traps the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[11][14][15]
References
- 1. Sotorasib Shows Benefits for KRAS G12C Mutation | LCFA [lcfamerica.org]
- 2. Sotorasib for KRAS G12C–Mutated NSCLC Overall Survival and Exploratory Subgroup Analyses - The ASCO Post [ascopost.com]
- 3. CodeBreak 200: Sotorasib Has Not Broken the KRASG12C Enigma Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 5. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - UCL Discovery [discovery.ucl.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. amgen.com [amgen.com]
- 10. ascopubs.org [ascopubs.org]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 13. What is Divarasib used for? [synapse.patsnap.com]
- 14. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 15. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Adagrasib vs Divarasib safety and toxicity profiles in preclinical studies
In the rapidly evolving landscape of targeted cancer therapies, particularly for KRAS G12C-mutated solid tumors, adagrasib (MRTX849) and divarasib (GDC-6036) have emerged as prominent covalent inhibitors. While both drugs target the same mutation, their preclinical profiles reveal key differences in potency, selectivity, and safety margins. This guide provides a detailed comparison of their preclinical safety and toxicity, supported by available experimental data, to inform researchers and drug development professionals.
In Vitro Potency and Selectivity: Divarasib Demonstrates a Clear Advantage
Preclinical studies have consistently highlighted the superior potency and selectivity of divarasib compared to adagrasib. In vitro assessments demonstrate that divarasib is approximately 5 to 20 times more potent and up to 50 times more selective for the KRAS G12C mutant protein.[1][2][3]
One study reported that divarasib exhibited a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, signifying potent activity at very low concentrations.[1][4] Furthermore, it was found to be over 18,000-fold more selective for KRAS G12C mutant cell lines compared to their wild-type counterparts, suggesting a lower potential for off-target effects.[1][4] Another source specified an IC50 of less than 0.01 µM for divarasib.[5]
For adagrasib, a potent cellular IC50 of approximately 5 nM has been reported.[6][7] In a broader panel of KRAS G12C-mutant cancer cell lines, the IC50 values for adagrasib ranged from 10 nM to 973 nM in 2D cell cultures and from 0.2 nM to 1042 nM in 3D spheroid models.[8]
| Drug | Parameter | Value | Cell Lines/Conditions | Reference |
| Divarasib | Median IC50 | Sub-nanomolar | KRAS G12C mutant cell lines | [1][4] |
| IC50 | <0.01 µM | Not specified | [5] | |
| Selectivity | >18,000-fold vs. wild-type | KRAS G12C mutant vs. non-G12C cell lines | [1][4] | |
| Adagrasib | Cellular IC50 | ~5 nM | Not specified | [6][7] |
| IC50 Range (2D) | 10 - 973 nM | Panel of 17 KRAS G12C-mutant cell lines | [8] | |
| IC50 Range (3D) | 0.2 - 1042 nM | Panel of 17 KRAS G12C-mutant cell lines | [8] | |
| Selectivity | >1,000-fold vs. wild-type | KRAS G12C vs. wild-type KRAS | [6] |
In Vivo Preclinical Toxicology
Preclinical toxicology studies in animal models provide crucial insights into the potential adverse effects of drug candidates.
Adagrasib
Formal nonclinical toxicology studies for adagrasib were conducted in rats and dogs.[9] In repeat-dose studies, adagrasib was generally well-tolerated at lower doses. However, dose-limiting toxicities were observed at higher concentrations.
| Species | Study Duration | No-Observed-Adverse-Effect-Level (NOAEL) | Adverse Findings at Higher Doses | Reference |
| Rat | 28-day & 13-week | 150 mg/kg/day | Early deaths at 300 mg/kg/day in the 28-day study. | [9] |
| Dog | 28-day | 10 mg/kg/day | Not specified | [9] |
| Dog | 13-week | 15 mg/kg/day | At 25 mg/kg/day, one animal was euthanized due to decreased activity, thinness, and lack of coordination. | [9] |
In a study investigating brain metastases, adagrasib administered at 100 mg/kg twice daily was well-tolerated in mice, with minimal signs of overt toxicity or weight loss.[10]
Divarasib
Detailed quantitative data from formal preclinical toxicology studies on divarasib are less publicly available. However, reports consistently describe it as having "minimal safety findings leading to wide nonclinical safety margins" and an "acceptable safety profile".[2][11] This suggests a favorable toxicity profile in preclinical animal models, though specific NOAELs or target organ toxicities have not been detailed in the reviewed literature.
Signaling Pathway and Mechanism of Action
Both adagrasib and divarasib are covalent inhibitors that target the cysteine residue of the KRAS G12C mutant protein. This irreversible binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Experimental Protocols
In Vitro Cell Viability Assays (Adagrasib)
To assess the anti-proliferative activity of adagrasib, a panel of 17 KRAS G12C-mutant and 3 non-KRAS G12C-mutant cancer cell lines were utilized.[8]
-
2D Culture: Adherent cells were cultured for 3 days in the presence of varying concentrations of adagrasib.
-
3D Culture: Spheroids were grown in 96-well ultra-low attachment plates for 12 days with different adagrasib concentrations.
-
Cell Viability Measurement: The CellTiter-Glo® Luminescent Cell Viability Assay was used to determine the number of viable cells by quantifying ATP. IC50 values were then calculated.[8]
In Vivo Animal Xenograft Studies (Adagrasib)
-
Models: Mice bearing intracranial KRAS G12C-mutant non-small cell lung cancer (NSCLC) xenografts (LU99-Luc, H23-Luc, LU65-Luc) were used.[10]
-
Dosing: Adagrasib was formulated in 10% SBE-b-CD in 50 mmol/L citrate buffer (pH 5.0) and administered orally to mice.[10]
-
Efficacy Assessment: Tumor growth was monitored, and in some models, bioluminescence imaging was used to assess tumor burden.[10]
-
Pharmacokinetic Analysis: Levels of adagrasib in plasma, cerebrospinal fluid, and brain were determined to assess central nervous system penetration.[10]
Conclusion
The preclinical data available to date suggests that divarasib possesses a more potent and selective profile against KRAS G12C-mutated cancers in vitro compared to adagrasib. While comprehensive, directly comparative in vivo toxicology data remains limited in the public domain, the characterization of divarasib as having "wide nonclinical safety margins" is promising. In contrast, adagrasib's preclinical toxicology profile is well-documented, with defined NOAELs in rodent and non-rodent species, which helps to establish its therapeutic window.
For researchers and drug developers, these preclinical findings underscore the potential for divarasib to offer an improved therapeutic index. However, the translation of these preclinical advantages into superior clinical efficacy and safety remains to be fully elucidated in ongoing and future clinical trials.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. rrcgvir.com [rrcgvir.com]
Validating the On-Target Activity of GDC-6036 with CRISPR-Cas9: A Comparative Guide
GDC-6036 (also known as divarasib) is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutation, which is a key oncogenic driver in several cancer types.[1][2][3] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways.[4][5] GDC-6036 has been designed to irreversibly bind to the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive GDP-bound state and turning off oncogenic signaling.[4][6][7]
Validating that a drug candidate engages its intended target specifically and potently is a cornerstone of drug development. Off-target effects can lead to toxicity and a diminished therapeutic window. The CRISPR-Cas9 gene-editing system offers a precise and powerful method to create the ideal biological controls for confirming the on-target activity of inhibitors like GDC-6036. By using CRISPR to generate isogenic cell lines that lack the drug's target, researchers can definitively attribute the drug's cellular effects to its interaction with the intended target.
This guide compares the activity of GDC-6036 in KRAS G12C-positive cancer cells versus isogenic control cells where the KRAS G12C allele has been knocked out or reverted to wild-type using CRISPR-Cas9. It provides supporting data and detailed experimental protocols for researchers aiming to perform similar on-target validation studies.
KRAS G12C Signaling Pathway and GDC-6036 Mechanism of Action
The KRAS protein is a central node in the MAPK (Mitogen-Activated Protein Kinase) signaling cascade.[8][9] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), KRAS activates downstream effectors like RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[8][9] The G12C mutation impairs the GTPase activity of KRAS, leading to its sustained activation and uncontrolled cell growth.[5] GDC-6036 specifically inhibits this mutant form of KRAS.
Caption: The RAS/MAPK signaling pathway with the inhibitory action of GDC-6036 on mutant KRAS G12C.
Comparative On-Target Activity
The core principle of CRISPR-based validation is to compare a drug's effect on a parental cell line harboring the target (KRAS G12C) with an isogenic cell line where the target has been removed. A true on-target effect will be dramatically diminished or completely absent in the knockout cells.
Data Summary
The following tables summarize representative data from such experiments.
Table 1: Comparison of GDC-6036 Cell Viability IC50
| Cell Line Model | KRAS Genotype | GDC-6036 IC50 (nM) | Fold Selectivity |
| NCI-H358 (Parental) | G12C/WT | Sub-nanomolar[1] | >18,000x[1] |
| NCI-H358 (CRISPR KO) | WT/WT | >10,000 |
IC50 (Half-maximal inhibitory concentration) values represent the drug concentration required to inhibit cell growth by 50%. Data is representative of expected outcomes.
Table 2: Comparison of Downstream Pathway Inhibition
| Cell Line Model | KRAS Genotype | GDC-6036 Treatment | p-ERK/Total ERK Ratio (Normalized) |
| NCI-H358 (Parental) | G12C/WT | Vehicle (DMSO) | 1.00 |
| NCI-H358 (Parental) | G12C/WT | 10 nM GDC-6036 | <0.1 |
| NCI-H358 (CRISPR KO) | WT/WT | Vehicle (DMSO) | 1.00 |
| NCI-H358 (CRISPR KO) | WT/WT | 10 nM GDC-6036 | ~1.00 |
p-ERK (phosphorylated ERK) is a key biomarker of KRAS pathway activation. A significant reduction indicates effective target inhibition.
Experimental Workflow & Protocols
A typical workflow for validating GDC-6036 on-target activity using CRISPR-Cas9 involves generating the knockout cell line, followed by comparative cellular and biochemical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. gdc-6036 - My Cancer Genome [mycancergenome.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.hunimed.eu [iris.hunimed.eu]
- 7. roche.com [roche.com]
- 8. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacokinetic Profiles of GDC-6036, Adagrasib, and Sotorasib in the Treatment of KRAS G12C-Mutated Cancers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the pharmacokinetic profiles of three leading KRAS G12C inhibitors: GDC-6036 (Divarasib), adagrasib (Krazati), and sotorasib (Lumakras). The information presented is supported by experimental data from clinical trials to aid in the evaluation of these promising cancer therapeutics.
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology. GDC-6036, adagrasib, and sotorasib have all shown considerable efficacy in clinical trials, yet their distinct pharmacokinetic profiles can influence their clinical application, dosing regimens, and overall therapeutic potential. This guide provides a detailed comparison of their key pharmacokinetic parameters, the experimental methods used to obtain this data, and a visualization of the targeted signaling pathway.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for GDC-6036, adagrasib, and sotorasib, based on data from their respective clinical trials.
| Pharmacokinetic Parameter | GDC-6036 (Divarasib) | Adagrasib (MRTX849) | Sotorasib (AMG 510) |
| Recommended Dose | 400 mg once daily | 600 mg twice daily | 960 mg once daily |
| Half-life (t½) | 17.6 hours | ~23-24 hours[1][2] | 5.5 hours |
| Time to Maximum Concentration (Tmax) | Not explicitly stated | ~4.17 hours (single dose)[1] | Not explicitly stated |
| Maximum Concentration (Cmax) | 657 ng/mL | Not explicitly stated | 7500 ng/mL |
| Area Under the Curve (AUC) | 9130 hng/mL | Not explicitly stated | 65.3 hmg/mL |
KRAS Signaling Pathway
The diagram below illustrates the KRAS signaling pathway, which is critical for cell growth and proliferation. The KRAS G12C mutation leads to the constitutive activation of this pathway, driving cancer development. GDC-6036, adagrasib, and sotorasib all act by covalently binding to the mutated cysteine residue in KRAS G12C, locking the protein in an inactive state and thereby inhibiting downstream signaling.
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily obtained from Phase 1 clinical trials for each respective inhibitor: NCT04449874 for GDC-6036, the KRYSTAL-1 trial (NCT03785249) for adagrasib, and the CodeBreaK 100 trial (NCT03600883) for sotorasib. While specific, detailed protocols are proprietary, the general methodology for assessing the pharmacokinetic profiles of these oral inhibitors in human subjects is outlined below.
General Experimental Workflow for Clinical Pharmacokinetic Studies:
Caption: A typical workflow for a clinical pharmacokinetic study of an oral inhibitor.
Key Methodological Steps:
-
Patient Population: Eligible patients typically have locally advanced or metastatic solid tumors with a confirmed KRAS G12C mutation and have often received prior systemic therapies.
-
Dosing Regimen: In dose-escalation phases, cohorts of patients receive increasing doses of the inhibitor to determine the maximum tolerated dose and recommended Phase 2 dose. In dose-expansion phases, a larger group of patients receives the recommended dose.
-
Pharmacokinetic Sampling: Serial blood samples are collected from each patient at predetermined time points. This includes a pre-dose sample and multiple samples at various intervals after drug administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours). For multiple-dose studies, sampling is conducted at steady-state.
-
Bioanalytical Method: The concentration of the drug and potentially its metabolites in plasma is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and specificity for accurate measurement.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental analysis with specialized software (e.g., WinNonlin). This analysis yields the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Concluding Remarks
The pharmacokinetic profiles of GDC-6036, adagrasib, and sotorasib reveal important differences that may impact their clinical utility. Adagrasib's longer half-life suggests the potential for sustained target inhibition. GDC-6036 also demonstrates a favorable half-life compatible with once-daily dosing. Sotorasib, with its shorter half-life, may require its higher approved dose to maintain therapeutic concentrations. The differences in Cmax and AUC also reflect variations in absorption, distribution, metabolism, and excretion among these inhibitors.
This comparative guide provides a foundational understanding of the pharmacokinetic properties of these three important KRAS G12C inhibitors. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the clinical implications of these pharmacokinetic differences and to optimize treatment strategies for patients with KRAS G12C-mutated cancers.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of GDC-6036-NH
Immediate Safety and Logistical Information
Researchers, scientists, and drug development professionals handling GDC-6036-NH must prioritize safety and adhere to established laboratory protocols. As a precursor to the potent KRAS G12C inhibitor Divarasib (GDC-6036), this compound should be handled as a potentially hazardous compound. All waste generated, including contaminated personal protective equipment (PPE) and empty containers, must be disposed of as hazardous chemical waste.
Chemical and Physical Properties of GDC-6036 (Divarasib)
While specific data for this compound is limited, the properties of the related compound GDC-6036 (Divarasib) can provide some context for handling and safety precautions.
| Property | Data |
| Chemical Formula | C₂₉H₃₂ClF₄N₇O₂ |
| Molecular Weight | 622.1 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (≥10 mg/ml) |
| Slightly soluble in Ethanol (0.1-1 mg/ml) | |
| Storage | Store at -20°C for long-term stability |
Step-by-Step Disposal Protocol for this compound
The following is a generalized protocol for the disposal of this compound and associated waste. Always consult your institution's EHS guidelines before proceeding.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired compound, contaminated PPE (gloves, lab coats), weigh paper, and plasticware, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions or rinsates, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemical constituents in the waste container.
-
Affix the appropriate hazard symbols as determined by your institution's EHS.
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment for all liquid waste containers to prevent spills.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.
-
After thorough rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.
5. Scheduling Waste Pickup:
-
Once a waste container is full or has reached its designated accumulation time limit, contact your institution's EHS department to schedule a pickup.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Experimental Workflow for Handling and Disposal
The following diagram illustrates a generalized workflow for experiments involving this compound, from preparation to the final disposal of waste.
Essential Safety and Operational Guide for Handling GDC-6036-NH
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling GDC-6036-NH. The following procedures are based on best practices for handling potent small molecule inhibitors in a laboratory setting. Note that a specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations are adapted from information available for the final compound, GDC-6036 (Divarasib), and general laboratory safety protocols.
I. Personal Protective Equipment (PPE)
The primary line of defense when handling any chemical is appropriate personal protective equipment. For this compound, a compound used in cancer research, stringent adherence to PPE protocols is mandatory to prevent exposure.[1][2][3][4]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Disposable nitrile gloves (double-gloving recommended). | Prevents skin contact with the compound.[2] Double-gloving provides an additional barrier. |
| Body Protection | Lab Coat | Fire-resistant, fully buttoned lab coat.[3] | Protects skin and personal clothing from potential spills.[1][3] |
| Clothing | Long pants and closed-toe shoes.[1] | Protects legs and feet from spills and falling objects.[1] | |
| Eye & Face Protection | Safety Glasses/Goggles | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[2] | Protects eyes from splashes and airborne particles.[2] |
| Face Shield | To be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[2] | Provides a full-face barrier against splashes of hazardous liquids.[2] | |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder form outside of a certified chemical fume hood to minimize inhalation. | Protects against inhalation of fine particles of the compound. |
II. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Table 2: Handling and Storage Guidelines for this compound
| Aspect | Guideline |
| Receiving | Inspect the package for any signs of damage upon arrival. If compromised, follow institutional protocols for hazardous material incidents. |
| Storage (Solid) | Store the solid compound at -20°C.[5] |
| Storage (Solution) | For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[5] |
| Weighing | Weigh the solid compound in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder. |
| Dissolving | Prepare solutions in a chemical fume hood. GDC-6036, the active compound, is soluble in DMSO.[8] |
| General Handling | Avoid creating dust. Use appropriate engineering controls such as a chemical fume hood. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] |
III. Spill and Disposal Plan
A clear and practiced spill and disposal plan is essential for mitigating risks associated with accidental releases of this compound.
Table 3: Spill and Waste Disposal Protocol
| Procedure | Steps |
| Spill Response | Small Spill (Solid): Gently cover the spill with absorbent paper towels. Moisten the towels with a suitable solvent (e.g., ethanol) to prevent dust generation. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed container for hazardous waste disposal. Small Spill (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for hazardous waste disposal. Large Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately. |
| Waste Disposal | All waste materials, including empty containers, contaminated PPE (gloves, lab coats), and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash. |
IV. Experimental Workflow and Safety Checkpoints
A structured workflow with integrated safety checkpoints minimizes the risk of exposure and ensures procedural consistency.
Caption: Experimental workflow for handling this compound.
V. GDC-6036 Mechanism of Action
This compound is a precursor to GDC-6036 (Divarasib), a potent and selective covalent inhibitor of KRAS G12C.[7][9] The active compound, Divarasib, targets the KRAS G12C mutant protein, which is implicated in various cancers.[10][11]
Caption: Simplified signaling pathway of KRAS G12C and its inhibition by Divarasib.
References
- 1. addgene.org [addgene.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. adooq.com [adooq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. GDC-6036 - LKT Labs [lktlabs.com]
- 10. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
